Pci 29732
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUPMONHWAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-25-9 | |
| Record name | PCI 29732 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to PCI-29732
CAS Number: 330786-25-9
This technical guide provides a comprehensive overview of PCI-29732, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, key experimental data, and relevant protocols.
Core Compound Information
| Property | Value |
| CAS Number | 330786-25-9[1][2][3][4] |
| Molecular Formula | C₂₂H₂₁N₅O[1][4] |
| Molecular Weight | 371.44 g/mol [1][2][3] |
| Formal Name | 1-cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1] |
| Synonyms | PCI29732[4] |
Mechanism of Action
PCI-29732 is a multi-kinase inhibitor, with its primary activity being the potent and reversible inhibition of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][5] BTK is a member of the Tec family of kinases and its activation is essential for B-cell proliferation, differentiation, and survival.[4][5] By inhibiting BTK, PCI-29732 effectively blocks the downstream signaling cascade, leading to a reduction in B-cell activation.[5][6]
In addition to its effects on BTK, PCI-29732 also demonstrates inhibitory activity against Src family kinases such as LCK and LYN.[1] Furthermore, it has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), a protein associated with multidrug resistance in cancer.[1][3] PCI-29732 competitively binds to the ATP-binding site of ABCG2, thereby blocking its efflux pump activity and enhancing the efficacy of co-administered chemotherapeutic agents.[3][4]
Quantitative Data
Kinase Inhibition
| Kinase | Kᵢ (nM) |
| BTK | 8.2[1] |
| LCK | 4.6[1] |
| LYN | 2.5[1] |
Cellular Activity
| Cell Line | Assay | IC₅₀ |
| Ramos B cells | Calcium Flux | 0.53 µM[1] |
| Ramos B cells | PLCγ1 Phosphorylation | 0.33 µM[1] |
| S1-MI-80 | Cytotoxicity | 7.8 µM[1] |
| H460/MX20 | Cytotoxicity | 6.3 µM[1] |
| KBv200 | Cytotoxicity | 6.02 µM[1] |
| S1 | Cytotoxicity | 7.94 µM[1] |
| H460 | Cytotoxicity | 6.55 µM[1] |
| KB | Cytotoxicity | 6.14 µM[1] |
| HEK293/pcDNA3 | Cytotoxicity | 12.45 µM[1] |
| HEK293-ABCG2-482-R2 | Cytotoxicity | 14.58 µM[1] |
| HEK293-ABCG2-482-T7 | Cytotoxicity | 13.24 µM[1] |
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the B-cell receptor signaling cascade and the point of intervention for PCI-29732. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways that result in B-cell activation, proliferation, and survival. PCI-29732 reversibly binds to BTK, preventing its phosphorylation and subsequent activation, thereby inhibiting the entire downstream cascade.[5][7][8]
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by PCI-29732.
ABCG2-Mediated Drug Efflux
The diagram below illustrates the mechanism of ABCG2-mediated multidrug resistance and its inhibition by PCI-29732. ABCG2 is an ATP-dependent efflux pump that actively transports chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. PCI-29732 competes with both ATP and substrate drugs for binding to ABCG2, thereby inhibiting its function and leading to increased intracellular accumulation of the chemotherapeutic agent.
Caption: Inhibition of ABCG2-mediated drug efflux by PCI-29732.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PCI-29732 on various cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PCI-29732 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol is used to measure the effect of PCI-29732 on the intracellular accumulation of fluorescent substrate drugs of ABCG2, such as Rhodamine 123.
-
Cell Preparation: Harvest and resuspend ABCG2-overexpressing cells (e.g., S1-MI-80) and their parental sensitive cells (e.g., S1) in fresh medium.
-
Compound Incubation: Incubate the cells with or without a non-toxic concentration of PCI-29732 (e.g., 3 µM) for 1 hour at 37°C.
-
Substrate Addition: Add a fluorescent substrate of ABCG2 (e.g., Rhodamine 123 at 5 µM) to the cell suspension and incubate for another 2 hours at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the PCI-29732-treated cells to the untreated control to determine the effect on drug accumulation.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of PCI-29732 in combination with a chemotherapeutic agent in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study with PCI-29732.
Conclusion
PCI-29732 is a valuable research tool for studying the roles of BTK and ABCG2 in various biological processes and disease models. Its dual mechanism of action as a potent, reversible BTK inhibitor and an inhibitor of the ABCG2 multidrug resistance transporter makes it a compound of significant interest for further investigation in oncology and immunology. The data and protocols presented in this guide are intended to facilitate future research and drug development efforts centered on this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PCI-29732: A Reversible Bruton's Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of PCI-29732, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Chemical Structure and Properties
PCI-29732, with the chemical name 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class.[1] Its chemical structure is characterized by a central pyrazolo[3,4-d]pyrimidine core, a cyclopentyl group at the N1 position of the pyrazole ring, and a 4-phenoxyphenyl substituent at the C3 position.
Table 1: Chemical and Physical Properties of PCI-29732
| Property | Value | Reference |
| Chemical Name | 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| Molecular Formula | C₂₂H₂₁N₅O | [2] |
| Molecular Weight | 371.44 g/mol | [1] |
| CAS Number | 330786-25-9 | [1] |
| InChI Key | GMJUPMONHWAZCP-UHFFFAOYSA-N | [2] |
| SMILES | NC1=C2C(N(C4CCCC4)N=C2C3=CC=C(OC5=CC=CC=C5)C=C3)=NC=N1 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 10 mg/mL, Ethanol: 5 mg/mL, DMF: 20 mg/mL | [2] |
Mechanism of Action and Signaling Pathway
PCI-29732 is a potent, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK subsequently phosphorylates downstream substrates, including Phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation, differentiation, and survival.[4][5]
PCI-29732 exerts its inhibitory effect by competing with ATP for the binding site on BTK, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates.[6] This blockade of the BCR signaling pathway makes PCI-29732 a subject of interest for the treatment of B-cell malignancies and autoimmune diseases.[3][4]
Beyond its primary target, PCI-29732 has been shown to inhibit other kinases, including Lck and Lyn, with high potency.[3] It also demonstrates inhibitory activity against the ATP-binding cassette transporter ABCG2, which is implicated in multidrug resistance in cancer cells.[6]
Quantitative Biological Data
The inhibitory activity of PCI-29732 has been quantified in various assays. The following tables summarize key in vitro efficacy and cytotoxicity data.
Table 2: In Vitro Inhibitory Activity of PCI-29732
| Target | Assay Type | Value (nM) | Reference |
| BTK | Apparent Ki | 8.2 | [3] |
| Lck | Apparent Ki | 4.6 | [3] |
| Lyn | Apparent Ki | 2.5 | [3] |
| BTK | IC₅₀ | 0.3 | [1] |
Table 3: Cytotoxicity (IC₅₀) of PCI-29732 in Various Cell Lines
| Cell Line | Description | IC₅₀ (µM) | Reference |
| S1 | - | 7.94 | [3] |
| S1-MI-80 | ABCG2-overexpressing | 7.79 | [3] |
| H460 | - | 6.55 | [3] |
| H460/MX20 | ABCG2-overexpressing | 6.34 | [3] |
| KB | - | 6.14 | [3] |
| KBv200 | - | 6.02 | [3] |
| HEK293/pcDNA3 | - | 12.45 | [3] |
| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | [3] |
| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PCI-29732.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity of PCI-29732 for BTK.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of PCI-29732 in 1X Kinase Buffer A with 3% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a 3X solution of recombinant BTK enzyme and Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the 3X PCI-29732 solution.
-
Add 5 µL of the 3X BTK/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the PCI-29732 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based BTK Signaling Assay (Western Blot)
This protocol details the procedure to assess the effect of PCI-29732 on the phosphorylation of BTK and its downstream effector, PLCγ2, in a relevant cell line (e.g., Ramos B-cells).
-
Cell Culture and Treatment:
-
Culture Ramos B-cells in appropriate media to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of PCI-29732 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for 10-15 minutes.
-
-
Lysate Preparation:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with PCI-29732.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PCI-29732 or vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the media and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the PCI-29732 concentration and determine the IC₅₀ value.
-
Synthesis Workflow
The synthesis of PCI-29732 involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the cyclopentyl and 4-phenoxyphenyl moieties. A plausible synthetic route is outlined below.
Disclaimer: The experimental protocols and synthesis workflow provided are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. promega.com [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Small Molecule Inhibitor of Bruton’s Tyrosine Kinase Involved in B-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
PCI-29732: A Technical Review of its Mechanism of Action as a Reversible Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-29732 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. Unlike the well-characterized covalent irreversible BTK inhibitors such as ibrutinib, PCI-29732 offers a distinct pharmacological tool to probe the effects of transient BTK inhibition. This technical guide provides an in-depth review of the mechanism of action of PCI-29732, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing its role in cellular signaling pathways. Notably, PCI-29732 also exhibits off-target activity as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a function with implications for overcoming multidrug resistance in cancer. To date, PCI-29732 has been utilized as a preclinical research tool, and there is no publicly available evidence of its progression into human clinical trials.
Core Mechanism of Action: Reversible Inhibition of BTK
PCI-29732 functions as a reversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, BTK is activated and proceeds to phosphorylate downstream substrates, leading to the activation of transcription factors that govern B-cell proliferation and survival.
PCI-29732 exerts its inhibitory effect by competing with ATP for binding to the active site of BTK. This reversible binding transiently blocks the kinase activity of BTK, thereby attenuating the entire downstream signaling cascade. This mode of action contrasts with that of irreversible inhibitors like ibrutinib (PCI-32765), which form a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition. The reversible nature of PCI-29732 has been demonstrated in studies where a "pulse" exposure, followed by washout of the compound, did not result in sustained inhibition of BCR signaling, unlike the effect observed with irreversible inhibitors[1].
B-Cell Receptor Signaling Pathway Inhibition
The inhibitory effect of PCI-29732 on the BCR signaling pathway is central to its mechanism of action. By targeting BTK, PCI-29732 effectively blocks the transcriptional up-regulation of a panel of B-cell activation genes that are induced upon BCR stimulation[2].
Off-Target Activity: Inhibition of ABCG2
Beyond its effects on BTK, PCI-29732 has been identified as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP)[2][3][4]. ABCG2 is a transmembrane transporter that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.
PCI-29732 inhibits the function of ABCG2 by competitively binding to its ATP-binding site[3][4]. This action blocks the energy source required for the transporter to pump out substrate drugs, thereby increasing their intracellular accumulation and enhancing their cytotoxic effects. Studies have shown that PCI-29732 can enhance the efficacy of chemotherapeutic agents like Topotecan in ABCG2-overexpressing cancer cells both in vitro and in vivo[2][3].
Quantitative Data Summary
The following tables summarize the available quantitative data for PCI-29732's inhibitory activities.
Table 1: Kinase Inhibitory Activity of PCI-29732
| Target Kinase | Assay Type | Value (nM) | Reference(s) |
| BTK | Apparent Ki | 8.2 | [2] |
| Lck | Apparent Ki | 4.6 | [2] |
| Lyn | Apparent Ki | 2.5 | [2] |
| BTK | IC50 (Calcium Flux) | ~300 | [5] |
Table 2: Cytotoxicity of PCI-29732 in Various Cell Lines
| Cell Line | Description | IC50 (µM) | Reference(s) |
| S1 | Parental | 7.94 | [2] |
| S1-MI-80 | ABCG2-overexpressing | 7.79 | [2] |
| H460 | Parental | 6.55 | [2] |
| H460/MX20 | ABCG2-overexpressing | 6.34 | [2] |
| KB | Parental | 6.14 | [2] |
| KBv200 | P-gp-overexpressing | 6.02 | [2] |
| HEK293/pcDNA3 | Parental | 12.45 | [2] |
| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | [2] |
| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 | [2] |
Experimental Protocols
While detailed, step-by-step protocols for the characterization of PCI-29732 are not fully available in the public domain, the following sections outline the methodologies employed in key cited experiments.
FLIPR Calcium Flux Assay for BTK Inhibition
This assay measures the inhibition of BCR-stimulated calcium mobilization in B-cells, a downstream event of BTK activation.
-
Cell Lines: Ramos or RL B-cells.
-
Protocol Outline:
-
Cells are resuspended in media containing 1% FBS.
-
A no-wash calcium dye is added to the cell suspension.
-
Cells are seeded into a 384-well poly-D-lysine coated plate and incubated for 1 hour at 37°C/5% CO₂.
-
For inhibition studies, cells are incubated with various concentrations of PCI-29732 for an additional 30 minutes at room temperature.
-
Cells are then stimulated with an EC₈₀ concentration of anti-IgM to induce BCR signaling.
-
The resulting calcium flux is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
IC₅₀ values are calculated based on the dose-response curve of PCI-29732's inhibition of the calcium signal[5].
-
Assays for ABCG2 Inhibition
The characterization of PCI-29732 as an ABCG2 inhibitor involves several experimental approaches.
-
Cell Viability (MTT) Assay: Used to determine the ability of PCI-29732 to reverse MDR. ABCG2-overexpressing cells and their parental counterparts are treated with a substrate chemotherapeutic agent in the presence or absence of PCI-29732. A decrease in the IC₅₀ of the chemotherapeutic in the presence of PCI-29732 indicates reversal of resistance[3].
-
Drug Accumulation and Efflux Assays: Flow cytometry is used to measure the intracellular accumulation and retention of fluorescent ABCG2 substrates (e.g., Rhodamine 123). An increase in intracellular fluorescence in the presence of PCI-29732 suggests inhibition of the transporter's efflux function[3][4].
-
ATPase Activity Assay: The effect of PCI-29732 on the ATP hydrolysis activity of ABCG2 is measured. PCI-29732 has been shown to stimulate ATPase activity at low concentrations and inhibit it at higher concentrations, which is characteristic of some ABC transporter inhibitors that are also substrates[3][4].
-
Photo-affinity Labeling: This assay uses a photo-reactive probe, such as [¹²⁵I]-iodoarylazidoprazosin, that binds to the substrate-binding site of ABCG2. Competitive inhibition of the probe's binding by PCI-29732 indicates a direct interaction at the substrate-binding pocket[3][4].
Pharmacokinetics and Clinical Development
Information regarding the preclinical pharmacokinetics of PCI-29732 is limited in publicly available literature. It has been described as "orally active" and has been used in a mouse xenograft model with oral administration[2]. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including key parameters such as Cmax, Tmax, half-life, and bioavailability, has not been published.
A thorough search of clinical trial registries, including ClinicalTrials.gov and the EU Clinical Trials Register, reveals no registered clinical trials for PCI-29732. This suggests that the compound has primarily served as a preclinical tool for studying the effects of reversible BTK inhibition and has not been advanced into human studies.
Conclusion
PCI-29732 is a valuable research compound that has contributed to the understanding of the pharmacology of BTK inhibition. Its reversible mechanism of action provides a clear contrast to the clinically approved covalent BTK inhibitors, allowing for the dissection of the consequences of transient versus sustained pathway inhibition. Furthermore, its dual activity as an ABCG2 inhibitor presents an interesting polypharmacological profile that could be explored in the context of overcoming multidrug resistance. While its journey as a potential therapeutic agent appears to have been limited to the preclinical stage, the data generated from studies involving PCI-29732 continue to be relevant for the ongoing development of novel kinase inhibitors and agents to combat drug resistance in oncology.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PCI-29732: A Potent and Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732, more widely known as ibrutinib, is a first-in-class, orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a pivotal component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell proliferation, survival, and trafficking.[1][4][5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4][6] This targeted mechanism of action has established ibrutinib as a transformative therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] This guide provides a comprehensive technical overview of PCI-29732, encompassing its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action and Signaling Pathways
Ibrutinib exerts its therapeutic effects by potently and irreversibly inhibiting BTK, a non-receptor tyrosine kinase essential for B-cell signaling.[3][4] Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a central role.[4][7] BTK activation leads to the downstream activation of pathways crucial for B-cell survival and proliferation, including phospholipase Cγ2 (PLCγ2), mitogen-activated protein kinase (MAPK), and nuclear factor-κB (NF-κB).[4][7]
By irreversibly binding to Cys-481 in the BTK active site, ibrutinib effectively blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[4][6] This disruption of the BCR signaling cascade ultimately inhibits B-cell proliferation and survival, and also interferes with B-cell trafficking and adhesion to the tumor microenvironment.[5]
B-Cell Receptor Signaling Pathway Inhibition by Ibrutinib
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by PCI-29732 (Ibrutinib).
Caption: BCR signaling pathway and Ibrutinib's point of inhibition.
Quantitative Data
In Vitro Potency and Selectivity
Ibrutinib demonstrates high potency against BTK and selectivity over other kinases.
| Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [3][8] |
| Lck | 8.2 (Kiapp) | [8] |
| Lyn | 4.6 (Kiapp) | [8] |
| Itk | Modest Inhibition | [8] |
Pharmacokinetic Properties of Ibrutinib
The pharmacokinetic profile of ibrutinib is characterized by rapid absorption and elimination.[9]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2][10] |
| Half-life (t1/2) | 4-6 hours | [10] |
| Bioavailability (fasted) | 2.9% | [2] |
| Plasma Protein Binding | 97.3% | [10] |
| Metabolism | Primarily via CYP3A4 | [11] |
| Elimination | Primarily fecal | [11] |
Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (RESONATE Study - NCT01578707)
The phase 3 RESONATE study demonstrated the superior efficacy of ibrutinib compared to ofatumumab in patients with relapsed or refractory CLL/SLL.[7][12]
| Outcome | Ibrutinib (n=195) | Ofatumumab (n=196) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 44.1 months | 8.1 months | 0.148 (0.113-0.196) | <0.001 | [7] |
| Overall Response Rate (ORR) | 91% | - | - | - | [4][7] |
| Overall Survival (OS) at 12 months | 90% | 81% | 0.43 (for death) | 0.005 | [12] |
Experimental Protocols
Biochemical BTK Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against BTK.
Objective: To measure the IC50 value of PCI-29732 for BTK.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
PCI-29732 (Ibrutinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of PCI-29732 in kinase assay buffer.
-
In a 384-well plate, add the diluted PCI-29732 or vehicle control (DMSO).
-
Add the BTK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percent inhibition versus the log concentration of PCI-29732 and fitting the data to a four-parameter logistic curve.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Final analysis from RESONATE: Up to six years of follow-up on ibrutinib in patients with previously treated chronic lymphocytic leukemia or small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rxabbvie.com [rxabbvie.com]
- 12. Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pci 29732: A Technical Guide to its Function as an ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pci 29732 as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in cancer. This compound, also a known Bruton's Tyrosine Kinase (BTK) inhibitor, has been shown to effectively reverse ABCG2-mediated chemoresistance, presenting a promising avenue for combination cancer therapies.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound inhibits the function of the ABCG2 transporter by competitively binding to its ATP-binding site.[1][2][3][4] This action prevents the transporter from utilizing ATP hydrolysis to efflux substrate chemotherapeutic agents from the cancer cell.[1][2] Consequently, intracellular concentrations of these drugs increase, restoring their cytotoxic efficacy in resistant cells.[1][2] Notably, this compound does not alter the mRNA or protein expression levels of ABCG2, indicating its effect is directly on the transporter's function.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's interaction with ABCG2 and its effect on chemotherapy sensitivity.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Parental/Resistant | ABC Transporter Overexpressed | IC50 (µM) of this compound (Mean ± SD) |
| S1 | Parental | - | 7.94 ± 0.62 |
| S1-MI-80 | Resistant | ABCG2 | 7.79 ± 0.58 |
| H460 | Parental | - | 6.55 ± 0.19 |
| H460/MX20 | Resistant | ABCG2 | 6.34 ± 0.17 |
| KB | Parental | - | 6.14 ± 0.25 |
| KBv200 | Resistant | ABCB1 | 6.02 ± 0.53 |
| HEK293/pcDNA3 | Parental | - | 12.45 ± 0.98 |
| HEK293/ABCG2-482-R2 | Transfected | ABCG2 | 14.58 ± 1.03 |
| HEK293/ABCG2-482-T7 | Transfected | ABCG2 | 13.24 ± 0.83 |
Data sourced from Ge et al., 2018.[1]
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 (µM) without this compound | IC50 (µM) with 3 µM this compound | Fold Reversal |
| H460/MX20 | Topotecan | 1.23 ± 0.11 | 0.08 ± 0.01 | 15.38 |
| S1-MI-80 | Topotecan | 1.52 ± 0.14 | 0.12 ± 0.02 | 12.67 |
| H460/MX20 | Mitoxantrone | 0.48 ± 0.05 | 0.04 ± 0.01 | 12.00 |
| S1-MI-80 | Mitoxantrone | 0.55 ± 0.06 | 0.05 ± 0.01 | 11.00 |
| H460/MX20 | Doxorubicin | 0.89 ± 0.09 | 0.09 ± 0.01 | 9.89 |
| S1-MI-80 | Doxorubicin | 1.02 ± 0.11 | 0.11 ± 0.02 | 9.27 |
Data represents the mean ± standard deviation (SD) from at least three independent experiments. The fold-reversal is calculated by dividing the IC50 value in the absence of this compound by that in the presence of this compound. Sourced from Ge et al., 2018.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as an ABCG2 inhibitor.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Reversal of Multidrug Resistance (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound and its ability to sensitize ABCG2-overexpressing cells to chemotherapeutic agents.
-
Procedure:
-
Seed cells (e.g., parental S1 and ABCG2-overexpressing S1-MI-80) in 96-well plates and allow them to attach overnight.
-
For cytotoxicity assessment, treat cells with a range of concentrations of this compound for 72 hours.[5]
-
For reversal experiments, treat resistant cells with various concentrations of a chemotherapeutic agent (e.g., topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 3 µM).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software. The fold-reversal of MDR is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.[1]
-
Intracellular Drug Accumulation and Efflux (Flow Cytometry)
-
Objective: To measure the effect of this compound on the intracellular accumulation and retention of ABCG2 fluorescent substrates like Rhodamine 123 and doxorubicin.[1]
-
Procedure:
-
Harvest cells and resuspend them in a suitable medium.
-
Accumulation Assay: Incubate the cells with a fluorescent substrate (e.g., Rhodamine 123 or doxorubicin) with or without this compound for a specified time (e.g., 30 minutes at 37°C).[6]
-
Efflux Assay: After the accumulation phase, wash the cells to remove the extracellular substrate and incubate them in a substrate-free medium with or without this compound for various time points.
-
At the end of the incubation, wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
The mean fluorescence intensity is used to quantify the amount of accumulated or retained substrate.
-
ABCG2 ATPase Activity Assay
-
Objective: To determine the effect of this compound on the ATP hydrolysis activity of the ABCG2 transporter, which is essential for its function.
-
Procedure:
-
Use membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 cells).
-
Incubate the membrane vesicles with a range of concentrations of this compound in the presence of ATP.
-
The vanadate-sensitive ATPase activity is measured, as sodium orthovanadate is a known inhibitor of P-type ATPases.[1]
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The results show that this compound stimulates ATPase activity at low concentrations and inhibits it at higher concentrations, which is characteristic of many ABC transporter inhibitors.[1][2]
-
[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Photoaffinity Labeling
-
Objective: To demonstrate a direct interaction between this compound and the substrate-binding site of ABCG2.
-
Procedure:
-
Incubate membrane vesicles from ABCG2-overexpressing cells with the photoactive prazosin analog [¹²⁵I]-IAAP in the presence or absence of this compound.
-
Expose the mixture to UV light to induce covalent cross-linking of [¹²⁵I]-IAAP to the transporter.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the radiolabeled ABCG2 band by autoradiography.
-
A decrease in the intensity of the radiolabeled band in the presence of this compound indicates that it competes with [¹²⁵I]-IAAP for binding to ABCG2.[1][2]
-
Conclusion
This compound has been robustly demonstrated to be an effective inhibitor of the ABCG2 multidrug transporter. Its mechanism of action, involving competitive binding at the ATP-binding site, leads to the reversal of resistance to a variety of chemotherapeutic agents. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in leveraging this compound in preclinical and potentially clinical settings to overcome ABCG2-mediated multidrug resistance in cancer.
References
- 1. karger.com [karger.com]
- 2. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
PCI-29732: A Technical Whitepaper on a Reversible Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-29732 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This document provides a comprehensive technical overview of PCI-29732, including its mechanism of action, key quantitative data, and detailed experimental protocols. In addition to its well-characterized role in modulating B-cell function, PCI-29732 has also been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, suggesting its potential in overcoming multidrug resistance in cancer. This whitepaper is intended to serve as a detailed resource for researchers and drug development professionals interested in the preclinical evaluation and potential therapeutic applications of PCI-29732.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the development, differentiation, and activation of B-lymphocytes.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2] PCI-29732 is a small molecule inhibitor that reversibly binds to BTK, thereby blocking its downstream signaling functions.[3] Unlike irreversible BTK inhibitors such as ibrutinib (PCI-32765), the reversible nature of PCI-29732's binding allows for distinct pharmacological profiling and its use as a valuable tool in studying BTK-dependent signaling.[4] Furthermore, PCI-29732 has been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells.[3][5]
Mechanism of Action
Inhibition of BTK and B-Cell Receptor Signaling
PCI-29732 exerts its primary effect by inhibiting the enzymatic activity of BTK.[3] Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of transcription factors that govern B-cell proliferation, survival, and differentiation.[6][7] PCI-29732 competitively binds to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation, thereby abrogating the downstream signaling cascade.[3] This leads to a blockage of B-cell activation gene transcription.[3]
Figure 1: Simplified BCR signaling pathway and the inhibitory action of PCI-29732.
Inhibition of ABCG2 Transporter
PCI-29732 has been demonstrated to inhibit the function of the ABCG2 (also known as BCRP - Breast Cancer Resistance Protein) transporter.[3][5] It achieves this by competitively binding to the ATP-binding site of ABCG2.[5][8] This inhibition leads to a reduction in the efflux of chemotherapeutic agents that are substrates of ABCG2, thereby increasing their intracellular concentration and enhancing their cytotoxic effects in multidrug-resistant cancer cells.[5][8]
Figure 2: Mechanism of PCI-29732 in overcoming ABCG2-mediated multidrug resistance.
Quantitative Data
The following tables summarize the key quantitative data for PCI-29732.
Table 1: Kinase Inhibition Profile of PCI-29732
| Kinase | Kiapp (nM) | IC50 (nM) | Kinase Family |
| BTK | 8.2[3] | 0.5[9] | Tec |
| Lck | 4.6[3] | - | Src |
| Lyn | 2.5[3] | - | Src |
| Itk | Modest Inhibition[3] | - | Tec |
Table 2: Cytotoxicity of PCI-29732 in Various Cell Lines
| Cell Line | Description | IC50 (µM) |
| S1 | Parental Sensitive | 7.94[5] |
| S1-MI-80 | ABCG2-overexpressing | 7.79[5] |
| H460 | Parental Sensitive | 6.55[5] |
| H460/MX20 | ABCG2-overexpressing | 6.34[5] |
| KB | Parental Sensitive | 6.14[5] |
| KBv200 | ABCB1-overexpressing | 6.02[5] |
| HEK293/pcDNA3 | Parental Sensitive | 12.45[5] |
| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58[5] |
| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24[5] |
Experimental Protocols
In Vitro BTK Kinase Assay (General Protocol)
This protocol is a general guideline for determining the in vitro inhibitory activity of PCI-29732 against BTK.
Figure 3: General workflow for an in vitro BTK kinase assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
PCI-29732
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of PCI-29732 in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the BTK enzyme, the substrate, and the diluted PCI-29732 or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced (which correlates with kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each PCI-29732 concentration and determine the IC₅₀ value using a suitable software.
Cell-Based B-Cell Receptor Signaling Assay (Western Blot)
This protocol describes the assessment of PCI-29732's effect on BCR-induced phosphorylation of downstream targets in a B-cell line (e.g., Ramos or DOHH2).
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
PCI-29732
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-phospho-PLCγ2, anti-total-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture B-cells to the desired density.
-
Pre-treat the cells with various concentrations of PCI-29732 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
ABCG2 ATPase Activity Assay
This protocol provides a general method to assess the effect of PCI-29732 on the ATPase activity of ABCG2.[5]
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol, 2 mM MgCl₂)
-
PCI-29732
-
ATP
-
Phosphate detection reagent (e.g., molybdate-based solution)
-
96-well plates
Procedure:
-
Prepare serial dilutions of PCI-29732.
-
In a 96-well plate, add the ABCG2-containing membrane vesicles and the diluted PCI-29732 or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 800 nm).
-
Determine the effect of PCI-29732 on the vanadate-sensitive ATPase activity of ABCG2.
In Vivo Studies
PCI-29732 has been evaluated in vivo in xenograft mouse models.[3] In a study using an H460/MX20 (ABCG2-overexpressing) cell xenograft model, oral administration of PCI-29732 (e.g., 20 mg/kg) in combination with an ABCG2 substrate chemotherapeutic agent (e.g., topotecan) resulted in a significant reduction in tumor growth compared to the chemotherapeutic agent alone.[3]
Clinical Development Status
Based on available public information, PCI-29732 has primarily been utilized as a preclinical research tool and as a reversible control compound in studies of irreversible BTK inhibitors.[4] There is no clear evidence of PCI-29732 having entered formal clinical trials for any indication. Its value lies in its well-characterized, reversible inhibition of BTK, which has been instrumental in elucidating the pharmacology of irreversible BTK inhibitors that have advanced to clinical use.
Conclusion
PCI-29732 is a versatile and potent reversible inhibitor of BTK with a dual mechanism of action that also includes the inhibition of the ABCG2 transporter. Its well-defined biochemical and cellular activities, supported by the quantitative data and experimental protocols outlined in this whitepaper, establish it as a valuable tool for research in B-cell biology, signal transduction, and multidrug resistance. While it has not progressed to clinical trials, the wealth of preclinical data on PCI-29732 continues to inform the broader field of kinase inhibitor research and drug development.
References
- 1. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to PCI-29732: A Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell antigen receptor (BCR) signaling pathway. Its reversible nature distinguishes it from the more extensively studied irreversible BTK inhibitors like ibrutinib (PCI-32765). This guide provides a comprehensive overview of the biochemical and cellular properties of PCI-29732, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. Additionally, it explores the dual functionality of PCI-29732 as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.
Core Compound Characteristics
| Property | Value | Source |
| Molecular Weight | 371.44 g/mol | |
| Chemical Formula | C₂₂H₂₁N₅O | |
| Chemical Name | 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| CAS Number | 330786-25-9 |
Mechanism of Action
Inhibition of Bruton's Tyrosine Kinase (BTK)
PCI-29732 functions as a potent, reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase in the Tec kinase family that plays a crucial role in B-cell development, differentiation, and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, survival, and antibody production.
By binding to the active site of BTK, PCI-29732 prevents the phosphorylation of its downstream targets, thereby effectively blocking BCR-mediated signaling. This inhibitory action has been demonstrated to block the transcriptional up-regulation of B-cell activation genes. A key distinction of PCI-29732 is its reversible binding, which contrasts with irreversible inhibitors like ibrutinib that form a covalent bond with a cysteine residue in the BTK active site. This difference in binding mode is significant, as pulse exposure to PCI-29732 does not lead to sustained BCR inhibition, unlike the lasting effect observed with irreversible inhibitors.
Inhibition of ABCG2
In addition to its effects on BTK, PCI-29732 has been identified as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents. PCI-29732 has been shown to competitively bind to the ATP-binding site of ABCG2, thereby inhibiting its transport function. This action can enhance the efficacy of conventional chemotherapeutic agents that are substrates of ABCG2.
Quantitative Pharmacological Data
The following tables summarize the reported in vitro potencies of PCI-29732 against its primary target, BTK, as well as its cytotoxic effects in various cell lines.
Kinase Inhibitory Potency
| Target | Assay Type | Value | Source |
| BTK | IC₅₀ | 0.3 nM | |
| BTK | Kᵢapp | 8.2 nM | |
| Lck | Kᵢapp | 4.6 nM | |
| Lyn | Kᵢapp | 2.5 nM |
Cytotoxicity in Various Cell Lines
| Cell Line | Description | IC₅₀ (µM) | Source |
| S1 | Parental sensitive | 7.94 | |
| S1-MI-80 | ABCG2-overexpressing | 7.79 | |
| H460 | Parental sensitive | 6.55 | |
| H460/MX20 | ABCG2-overexpressing | 6.34 | |
| KB | Parental sensitive | 6.14 | |
| KBv200 | ABCB1-overexpressing | 6.02 | |
| HEK293/pcDNA3 | Parental sensitive | 12.45 | |
| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 | |
| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 |
Experimental Protocols
BTK Kinase Activity Assay (FRET-based)
A FRET-based biochemical enzymology assay is a common method to determine the IC₅₀ of inhibitors like PCI-29732 against BTK.
Methodology:
-
Reagents: Recombinant BTK enzyme, a suitable peptide substrate, and ATP are required. The specific peptide substrate and its corresponding antibody for detection are crucial for the assay.
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of PCI-29732.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody in a FRET-based detection system.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of PCI-29732 for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration.
B-Cell Activation Assay
This assay evaluates the effect of PCI-29732 on the activation of B-cells, often by measuring the expression of activation markers or gene transcription.
Methodology:
-
Cell Isolation: Primary human B-cells are isolated from peripheral blood.
-
Inhibitor Treatment: The B-cells are pre-incubated with PCI-29732 or a vehicle control for a defined period.
-
B-Cell Stimulation: The B-cells are then stimulated with an anti-IgM antibody to cross-link the BCR and initiate the signaling cascade.
-
Analysis:
-
Gene Expression: After a few hours of stimulation, RNA can be extracted, and the expression of B-cell activation genes can be quantified using real-time RT-PCR.
-
Surface Marker Expression: Alternatively, after a longer incubation period (e.g., 18-24 hours), the expression of activation markers like CD69 can be measured by flow cytometry using a fluorescently labeled anti-CD69 antibody.
-
ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)
This assay measures the ability of PCI-29732 to inhibit the efflux of a fluorescent substrate of ABCG2, such as Rhodamine 123.
Methodology:
-
Cell Preparation: ABCG2-overexpressing cells and their parental control cells are harvested and suspended in a suitable buffer.
-
Inhibitor and Substrate Incubation: The cells are co-incubated with PCI-29732 and a fluorescent substrate of ABCG2 (e.g., Rhodamine 123).
-
Efflux Period: After an initial loading period, the cells may be washed and incubated in a substrate-free medium to allow for efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of PCI-29732 indicates inhibition of ABCG2-mediated efflux.
ABCG2 ATPase Activity Assay
This assay determines the effect of PCI-29732 on the ATP hydrolysis activity of ABCG2, which is coupled to its transport function.
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of ABCG2 are prepared from overexpressing cells.
-
ATPase Reaction: The membrane vesicles are incubated with varying concentrations of PCI-29732 in the presence of ATP.
-
Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated and plotted against the concentration of PCI-29732 to determine its stimulatory or inhibitory effects.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and Inhibition by PCI-29732
Caption: BCR signaling pathway and the inhibitory action of PCI-29732 on BTK.
Experimental Workflow for Assessing ABCG2 Inhibition
Caption: Workflow for evaluating the inhibitory effect of PCI-29732 on ABCG2.
Conclusion
PCI-29732 is a valuable research tool for studying the intricacies of BCR signaling due to its potent and reversible inhibition of BTK. Its distinct mechanism of action compared to irreversible inhibitors provides a means to dissect the temporal requirements of BTK activity in various cellular processes. Furthermore, its secondary activity as an ABCG2 inhibitor presents opportunities for investigating strategies to overcome multidrug resistance in cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PCI-29732 in their studies.
PCI-29732: A Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway plays a central role in the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases, making BTK a compelling therapeutic target.[2] PCI-29732's reversible nature offers a valuable tool for researchers studying the dynamic processes of B-cell signaling and for investigating the therapeutic potential of BTK inhibition. This document provides an in-depth technical overview of PCI-29732, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context.
Mechanism of Action
PCI-29732 exerts its primary effect by inhibiting the enzymatic activity of BTK.[1] BTK is a non-receptor tyrosine kinase that acts as a crucial downstream mediator of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that drive B-cell proliferation and survival.
By binding to the active site of BTK, PCI-29732 prevents this phosphorylation cascade, effectively blocking the downstream signaling events. This leads to an inhibition of B-cell activation.[3]
Beyond its primary target, PCI-29732 has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2.[4][5] This transporter is known to confer multidrug resistance in cancer cells by actively extruding chemotherapeutic agents. PCI-29732 competitively binds to the ATP-binding site of ABCG2, thereby inhibiting its drug efflux function and potentially enhancing the efficacy of co-administered anticancer drugs.[4][5]
Quantitative Data
The following table summarizes the key quantitative parameters of PCI-29732's activity from in vitro studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BTK (cell-free assay) | 0.5 nM | [6] |
| BTK (autophosphorylation in DOHH2 cells) | 11 nM | [6] | |
| PLCγ (phosphorylation in DOHH2 cells) | 29 nM | [6] | |
| ERK (phosphorylation in DOHH2 cells) | 13 nM | [6] | |
| Kiapp | BTK | 8.2 nM | |
| Lck | 4.6 nM | ||
| Lyn | 2.5 nM | ||
| IC50 (Cytotoxicity) | S1 | 7.94 µM | |
| S1-MI-80 | 7.79 µM | ||
| H460 | 6.55 µM | ||
| H460/MX20 | 6.34 µM | ||
| KB | 6.14 µM | ||
| KBv200 | 6.02 µM | ||
| HEK293/pcDNA3 | 12.45 µM | ||
| HEK293-ABCG2-482-R2 | 14.58 µM | ||
| HEK293-ABCG2-482-T7 | 13.24 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental evaluation of PCI-29732, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of PCI-29732 on BTK.
Caption: A typical experimental workflow for the in vitro evaluation of PCI-29732.
Experimental Protocols
BTK Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of PCI-29732 against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
BTK-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
PCI-29732 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of PCI-29732 in kinase buffer. Also, prepare a vehicle control (DMSO).
-
Add 2 µL of the diluted compound or vehicle to the wells of a 384-well plate.
-
Prepare a master mix containing the BTK enzyme and substrate in kinase buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 1 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of PCI-29732 on a chosen cell line.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, DOHH2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PCI-29732 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of PCI-29732 in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated BTK
This protocol is for assessing the effect of PCI-29732 on the phosphorylation of BTK in a cellular context.
Materials:
-
B-cell lymphoma cell line
-
PCI-29732
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of PCI-29732 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated BTK.
References
- 1. 2.4. Western blot analysis [bio-protocol.org]
- 2. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for PCI-29732
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. PCI-29732 has demonstrated efficacy in preclinical models of these conditions. Furthermore, it has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.[3][4] These application notes provide detailed experimental protocols for researchers investigating the biological effects of PCI-29732 in both in vitro and in vivo settings.
Mechanism of Action
PCI-29732 exerts its biological effects primarily through two mechanisms:
-
BTK Inhibition: As a reversible inhibitor of BTK, PCI-29732 blocks the downstream signaling cascade initiated by B-cell receptor activation. This interference with BCR signaling inhibits B-cell proliferation, survival, and activation.[2]
-
ABCG2 Inhibition: PCI-29732 can competitively bind to the ATP-binding site of the ABCG2 transporter.[3][4] This inhibition blocks the efflux of certain chemotherapeutic agents from cancer cells, thereby enhancing their cytotoxic effects.[3][4]
Signaling Pathway Diagram
Caption: PCI-29732 inhibits BTK and ABCG2 signaling pathways.
Quantitative Data Summary
In Vitro Kinase Inhibition
| Kinase | Kiapp (nM) |
| BTK | 8.2 |
| Lck | 4.6 |
| Lyn | 2.5 |
Data from MedchemExpress.[1]
In Vitro Cytotoxicity (IC50 Values)
| Cell Line | IC50 (µM) |
| S1 | 7.94 |
| S1-MI-80 (ABCG2-overexpressing) | 7.79 |
| H460 | 6.55 |
| H460/MX20 (ABCG2-overexpressing) | 6.34 |
| KB | 6.14 |
| KBv200 | 6.02 |
| HEK293/pcDNA3 | 12.45 |
| HEK293-ABCG2-482-R2 | 14.58 |
| HEK293-ABCG2-482-T7 | 13.24 |
Data from MedchemExpress and a study on ABCG2-overexpressing cells.[1][4]
In Vitro BCR Signaling Inhibition
| Target | IC50 (nM) |
| Btk autophosphorylation | 11 |
| PLCγ phosphorylation | 29 |
| ERK phosphorylation | 13 |
Data from Selleck Chemicals, referring to experiments in DOHH2 cells.[5]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is designed to determine the cytotoxic effects of PCI-29732 on various cell lines.
Materials:
-
PCI-29732 (stock solution in DMSO)
-
Target cell lines (e.g., S1, S1-MI-80, H460, H460/MX20)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PCI-29732 in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the PCI-29732 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of PCI-29732.
Intracellular Drug Accumulation Assay
This protocol measures the effect of PCI-29732 on the accumulation of fluorescent substrates of ABCG2, such as Rhodamine 123 or doxorubicin.
Materials:
-
PCI-29732
-
ABCG2-overexpressing cells (e.g., S1-MI-80) and parental cells (e.g., S1)
-
Rhodamine 123 or Doxorubicin
-
Flow cytometer
Procedure:
-
Incubate the cells with various concentrations of PCI-29732 (e.g., 0.75, 1.5, and 3 µM) for 3 hours.[4]
-
Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 10 µM doxorubicin) and incubate for an additional 30 minutes (Rhodamine 123) or 3 hours (doxorubicin).[4]
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer.
-
An increase in fluorescence in the presence of PCI-29732 indicates inhibition of ABCG2-mediated efflux.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of PCI-29732 in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
PCI-29732
-
Chemotherapeutic agent (e.g., Topotecan)
-
Tumor cells that overexpress ABCG2 (e.g., H460/MX20)
-
Immunocompromised mice (e.g., nude mice)
-
Calipers
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, PCI-29732 alone, chemotherapeutic agent alone, combination of PCI-29732 and chemotherapeutic agent).
-
Administer PCI-29732 orally (p.o.) at a dose of 20 mg/kg every 3 days for a total of 5 doses.[1]
-
Administer the chemotherapeutic agent according to its established protocol.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies with PCI-29732.
Preparation of PCI-29732 for In Vivo Studies
For oral administration in mice, PCI-29732 can be formulated as follows:
Formulation 1:
-
10% Ethanol
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2:
-
10% Ethanol
-
90% Corn oil
Preparation Protocol (Example with Formulation 1):
-
Prepare a stock solution of PCI-29732 in ethanol (e.g., 10 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the ethanol stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Safety Precautions
PCI-29732 is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PCI-29732
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its ability to block BCR signaling makes it a valuable tool for research in immunology, oncology, and autoimmune diseases.[2] PCI-29732 has also been shown to inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), suggesting its potential to overcome multidrug resistance in cancer.[1][3][4] These application notes provide detailed protocols for the solubilization and in vitro use of PCI-29732.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 371.44 g/mol | [1] |
| Formula | C₂₂H₂₁N₅O | [1][5] |
| CAS Number | 330786-25-9 | [1][5] |
| Appearance | White to off-white solid | [1] |
Solubility Data
PCI-29732 exhibits good solubility in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 74 mg/mL | 199.23 mM | Use of fresh DMSO is recommended as moisture can decrease solubility.[5] |
| DMSO | ≥ 53 mg/mL | 142.69 mM | Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is advised.[1] |
| Ethanol | 10 mg/mL | 26.92 mM | Ultrasonic assistance may be required.[1] |
Biological Activity
PCI-29732 is a highly potent inhibitor of BTK and also shows activity against other kinases. Its inhibitory activity is summarized in the table below.
| Target | Assay Type | IC₅₀ / Kᵢᵃᵖᵖ | Cell Line / Conditions | Reference |
| BTK | Cell-free assay | IC₅₀ = 0.5 nM | [5] | |
| BTK | IC₅₀ = 0.3 nM | [2] | ||
| BTK | Kᵢᵃᵖᵖ = 8.2 nM | [1] | ||
| Lck | Kᵢᵃᵖᵖ = 4.6 nM | [1] | ||
| Lyn | Kᵢᵃᵖᵖ = 2.5 nM | [1] | ||
| BTK (autophosphorylation) | Cellular assay | IC₅₀ = 11 nM | DOHH2 cells | [5] |
| PLCγ (phosphorylation) | Cellular assay | IC₅₀ = 29 nM | DOHH2 cells | [5] |
| ERK (phosphorylation) | Cellular assay | IC₅₀ = 13 nM | DOHH2 cells | [5] |
| S1 cells | Cytotoxicity | IC₅₀ = 7.94 µM | [1][3] | |
| S1-MI-80 cells | Cytotoxicity | IC₅₀ = 7.79 µM | [1][3] | |
| H460 cells | Cytotoxicity | IC₅₀ = 6.55 µM | [1][3] | |
| H460/MX20 cells | Cytotoxicity | IC₅₀ = 6.34 µM | [1][3] | |
| KB cells | Cytotoxicity | IC₅₀ = 6.14 µM | [1][3] | |
| KBv200 cells | Cytotoxicity | IC₅₀ = 6.02 µM | [1][3] | |
| HEK293/pcDNA3 cells | Cytotoxicity | IC₅₀ = 12.45 µM | [1][3] | |
| HEK293-ABCG2-482-R2 cells | Cytotoxicity | IC₅₀ = 14.58 µM | [1][3] | |
| HEK293-ABCG2-482-T7 cells | Cytotoxicity | IC₅₀ = 13.24 µM | [1][3] |
Signaling Pathway
PCI-29732 primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is crucial for the activation of downstream effectors such as PLCγ and the subsequent activation of transcription factors. By inhibiting BTK, PCI-29732 effectively blocks these downstream events.
Caption: PCI-29732 inhibits the BTK signaling pathway.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of PCI-29732 for in vitro experiments.
Materials:
-
PCI-29732 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Bring the PCI-29732 vial and DMSO to room temperature.
-
Aseptically weigh the desired amount of PCI-29732 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of PCI-29732).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Caption: Workflow for preparing PCI-29732 stock solutions.
In Vitro BTK Inhibition Assay (Western Blot)
Objective: To assess the inhibitory effect of PCI-29732 on BTK autophosphorylation in a cellular context.
Materials:
-
DOHH2 cells (or other suitable B-cell lymphoma line)
-
RPMI-1640 medium with 10% FBS
-
PCI-29732 stock solution
-
Anti-IgM or Anti-IgG antibody for BCR stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at an appropriate density and allow them to adhere or grow to the desired confluence.
-
Pre-treat cells with varying concentrations of PCI-29732 (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-IgM or anti-IgG to the cell culture medium for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK and total-BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total-BTK.
-
Normalize the phospho-BTK signal to the total-BTK signal.
-
Plot the normalized phospho-BTK levels against the concentration of PCI-29732 to determine the IC₅₀ value.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PCI-29732 on different cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., H460, KB, and their drug-resistant counterparts)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
PCI-29732 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of PCI-29732 in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of PCI-29732. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of PCI-29732 and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Applications
PCI-29732 has been evaluated in vivo in mouse models of autoimmune disease and cancer. For oral administration in mice, PCI-29732 has been formulated in vehicles such as 10% EtOH, 40% PEG300, 5% Tween-80, and 45% saline, or 10% EtOH and 90% corn oil.[1] In a collagen-induced arthritis model, oral administration of a related BTK inhibitor, PCI-32765, reduced circulating autoantibodies and suppressed the disease.[5] In a xenograft model using H460/MX20 cells, oral administration of PCI-29732 in combination with topotecan enhanced the anticancer efficacy.[1][3]
Safety and Handling
PCI-29732 is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Note: Assessing the Stability of PCI-29732 in Cell Culture Media
Introduction
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role in modulating B-cell activation makes it a valuable tool for research in oncology and autoimmune diseases. For cell-based assays, understanding the stability of PCI-29732 in culture media is paramount to ensure accurate and reproducible results. This document provides a detailed protocol for evaluating the stability of PCI-29732 in common cell culture media and presents illustrative data.
Core Principles
The stability of a small molecule in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and enzymatic activity from components in fetal bovine serum (FBS). Therefore, a comprehensive stability assessment should consider these variables. The primary method for quantifying the concentration of PCI-29732 over time is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and specific analytical technique.
Data Presentation
The following table summarizes hypothetical stability data for PCI-29732 in two common cell culture media, RPMI-1640 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), over a 72-hour period at 37°C. This data is for illustrative purposes only.
| Time (Hours) | Media Type | Initial Concentration (µM) | Measured Concentration (µM) | Percent Remaining (%) |
| 0 | RPMI-1640 + 10% FBS | 10 | 10.00 | 100 |
| 24 | RPMI-1640 + 10% FBS | 10 | 9.85 | 98.5 |
| 48 | RPMI-1640 + 10% FBS | 10 | 9.62 | 96.2 |
| 72 | RPMI-1640 + 10% FBS | 10 | 9.45 | 94.5 |
| 0 | DMEM + 10% FBS | 10 | 10.00 | 100 |
| 24 | DMEM + 10% FBS | 10 | 9.91 | 99.1 |
| 48 | DMEM + 10% FBS | 10 | 9.75 | 97.5 |
| 72 | DMEM + 10% FBS | 10 | 9.58 | 95.8 |
Experimental Protocols
This section details the methodology for assessing the stability of PCI-29732 in cell culture media.
Materials
-
PCI-29732
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
DMEM medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Preparation of Stock Solution
-
Prepare a 10 mM stock solution of PCI-29732 in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Setup
-
Prepare the cell culture media to be tested (e.g., RPMI-1640 + 10% FBS and DMEM + 10% FBS).
-
In sterile conical tubes, add the appropriate volume of media.
-
Spike the media with the PCI-29732 stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.
-
Prepare a "time zero" sample by immediately processing a portion of the spiked media as described in the Sample Collection and Processing section.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, and 72 hours).
Sample Collection and Processing
-
At each time point, withdraw an aliquot (e.g., 100 µL) of the incubated medium.
-
Add 3 volumes of ice-cold acetonitrile (300 µL) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
HPLC-MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate PCI-29732 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of PCI-29732.
-
-
Quantification:
-
Generate a standard curve of PCI-29732 in the corresponding fresh cell culture medium.
-
Determine the concentration of PCI-29732 in the incubated samples by comparing their peak areas to the standard curve.
-
Visualizations
B-Cell Receptor Signaling Pathway and Mechanism of PCI-29732 Action
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PCI-29732 on BTK.
Experimental Workflow for PCI-29732 Stability Assessment
Caption: Workflow for determining the stability of PCI-29732 in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCI-29732 in Reversing Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. One such transporter, ABCG2 (also known as breast cancer resistance protein or BCRP), is implicated in resistance to a wide array of anticancer drugs.
PCI-29732 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] While its role as a BTK inhibitor is well-established in the context of B-cell malignancies, recent studies have unveiled a novel function for PCI-29732 in overcoming chemotherapy resistance.[2][3] This document provides detailed application notes and experimental protocols for utilizing PCI-29732 to reverse chemotherapy resistance, particularly that which is mediated by the ABCG2 transporter. The primary mechanism of action in this context is the direct inhibition of ABCG2's drug efflux function.[4][5]
Mechanism of Action: Reversing ABCG2-Mediated Drug Resistance
PCI-29732 enhances the efficacy of conventional chemotherapeutic agents in cancer cells that overexpress the ABCG2 transporter.[4] It achieves this by competitively binding to the ATP-binding site of ABCG2, thereby inhibiting its function.[1][5] This inhibition leads to an increased intracellular accumulation of ABCG2 substrate drugs, restoring their cytotoxic effects. It is crucial to note that PCI-29732 does not appear to alter the mRNA or protein expression levels of ABCG2.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of PCI-29732.
Table 1: Inhibitory Activity of PCI-29732
| Target | Parameter | Value (nM) |
| BTK | Kiapp | 8.2 |
| Lck | Kiapp | 4.6 |
| Lyn | Kiapp | 2.5 |
| BTK | IC50 | 0.5 |
Table 2: Cytotoxicity of PCI-29732 in Various Cell Lines
| Cell Line | Description | IC50 (µM) |
| S1 | Parental sensitive cells | 7.94 |
| S1-MI-80 | ABCG2-overexpressing | 7.79 |
| H460 | Parental sensitive cells | 6.55 |
| H460/MX20 | ABCG2-overexpressing | 6.34 |
| KB | Parental sensitive cells | 6.14 |
| KBv200 | ABCG2-overexpressing | 6.02 |
| HEK293/pcDNA3 | Parental sensitive cells | 12.45 |
| HEK293-ABCG2-482-R2 | ABCG2-overexpressing | 14.58 |
| HEK293-ABCG2-482-T7 | ABCG2-overexpressing | 13.24 |
Data sourced from[1]
Table 3: Reversal of Chemotherapy Resistance by PCI-29732 in ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | PCI-29732 (µM) | Fold Reversal (IC50 without PCI-29732 / IC50 with PCI-29732) |
| S1-MI-80 | Mitoxantrone | 0.75 | Data not specified |
| S1-MI-80 | Mitoxantrone | 1.5 | Data not specified |
| S1-MI-80 | Mitoxantrone | 3 | Data not specified |
| H460/MX20 | Topotecan | 0.75 | Data not specified |
| H460/MX20 | Topotecan | 1.5 | Data not specified |
| H460/MX20 | Topotecan | 3 | Data not specified |
PCI-29732 decreased the IC50 values of ABCG2 substrate chemotherapeutic agents in a concentration-dependent manner in ABCG2-overexpressing cells (S1-MI-80 and H460/MX20), but not in their parental sensitive counterparts.[4] Specific fold reversal values require consulting the primary literature.
Signaling and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Dosing of PCI-29732 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. PCI-29732's reversible mechanism of action offers a distinct pharmacological profile compared to the more extensively studied irreversible BTK inhibitor, ibrutinib (PCI-32765).
These application notes provide a comprehensive overview of the available in vivo dosing information for PCI-29732 in mouse models, detailed experimental protocols, and relevant signaling pathway information to guide researchers in their preclinical studies.
Data Presentation
In Vivo Dosing of PCI-29732 in Mice
Published data on the in vivo dosing of PCI-29732 in mice is currently limited. The following table summarizes the dosing regimen from a study utilizing a human tumor xenograft model in nude mice.[1]
| Parameter | Details | Reference |
| Mouse Model | Athymic nude mice (5-6 weeks old) bearing H460/MX20 cell xenografts | [1] |
| Drug | PCI-29732 | [1] |
| Dose | 20 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dosing Frequency | Every 3 days | [1] |
| Number of Doses | 5 | [1] |
| Reported Outcome | Enhanced the anticancer efficacy of Topotecan | [1] |
| Observed Toxicity | No significant body weight loss or drug-related deaths were observed. | [2] |
Reference In Vivo Dosing for a Structurally Related BTK Inhibitor (Ibrutinib/PCI-32765)
Given the limited specific data for PCI-29732, data from the structurally similar, irreversible BTK inhibitor ibrutinib (PCI-32765) can provide a useful reference for dose-ranging studies.
| Parameter | Details | Reference |
| Mouse Model | Arthritic DBA/1 mice (Collagen-Induced Arthritis) | [3] |
| Drug | PCI-32765 (Ibrutinib) | [3] |
| Dose Range | 3.125, 12.5, or 50 mg/kg per day | [3] |
| Route of Administration | Oral | [3] |
| Pharmacokinetics (Mice) | Mean terminal plasma half-life of 1.7 to 3.1 hours | [3] |
Experimental Protocols
Formulation of PCI-29732 for Oral Administration in Mice
Note: The exact formulation used in the published study is not specified. The following are suggested vehicle formulations for oral gavage of hydrophobic compounds in mice. It is crucial to assess the solubility and stability of PCI-29732 in the chosen vehicle prior to in vivo administration.
Option 1: Solubilizing Vehicle [1]
-
Components:
-
10% Ethanol
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
-
-
Preparation:
-
Dissolve the required amount of PCI-29732 in Ethanol.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Finally, add saline to the final volume and vortex thoroughly.
-
Option 2: Suspension Vehicle [1]
-
Components:
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
-
Preparation:
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Add the powdered PCI-29732 to the vehicle.
-
Vortex and/or sonicate until a uniform suspension is achieved.
-
Protocol for Oral Gavage Administration in Mice
Materials:
-
PCI-29732 formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the drug formulation.
-
Preparation: Ensure the PCI-29732 formulation is at room temperature and well-mixed (if a suspension).
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the formulation.
-
Observe the mouse for a short period after dosing to ensure no immediate adverse reactions.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, including changes in weight, behavior, and physical appearance.
Human Tumor Xenograft Model Protocol (Example)
Materials:
-
H460/MX20 human non-small cell lung cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Athymic nude mice (5-6 weeks old)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture H460/MX20 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PCI-29732 and any combination agents according to the planned dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
Caption: PCI-29732 reversibly inhibits BTK, blocking downstream signaling pathways.
References
Application Note: Detecting BTK Phosphorylation Inhibition by Pci 29732 (Ibrutinib) via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.[1][3] Pci 29732, also known as Ibrutinib, is a potent and irreversible inhibitor of BTK.[2][4] It covalently binds to the cysteine-481 residue in the active site of BTK, thereby inhibiting its kinase activity.[1][4] This inhibition prevents the autophosphorylation of BTK at tyrosine 223 (Tyr223), a key step for its full activation, and subsequently blocks downstream signaling.[5][6] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on BTK phosphorylation in cultured cells using western blotting.
BTK Signaling Pathway and Ibrutinib's Mechanism of Action
Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK undergoes autophosphorylation at Tyr223, which is essential for its full enzymatic activity.[5] Phosphorylated BTK then activates downstream targets, including PLCγ2, ultimately leading to cellular responses like proliferation and survival.[1] Ibrutinib (this compound) acts as a targeted inhibitor of this pathway.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound (Ibrutinib) on BTK phosphorylation as reported in the literature. These values can serve as a reference for designing dose-response experiments.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for BTK autophosphorylation | DOHH2 | 11 nM | [7][8] |
| IC₅₀ for PLCγ phosphorylation | DOHH2 | 29 nM | [7][8] |
| Effective inhibitory concentration (p-BTK) | Raji & Ramos | 0.1 - 10 µM | [9][10] |
| Pre-treatment concentration for inhibition | Ramos | 1 µM | [11] |
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing BTK phosphorylation at Tyr223 by western blot.
Experimental Workflow
Caption: Western blot workflow for p-BTK analysis.
Materials and Reagents
-
Cell Lines: B-cell lymphoma lines such as Ramos or Raji are suitable models.[9][10]
-
This compound (Ibrutinib): Prepare a stock solution in DMSO.[12]
-
Cell Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors. A sample recipe is provided below.[13][14]
-
Protein Assay Kit: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-proteins, BSA is often recommended.[13]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
Lysis Buffer Recipe (Modified RIPA)
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 100 µL of 0.5M stock |
| NP-40 | 1% | 500 µL |
| Sodium Deoxycholate | 0.25% | 125 mg |
| Add Fresh Before Use: | ||
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Phosphatase Inhibitor Cocktail (e.g., Sodium Fluoride, Sodium Orthovanadate) | 1X | As per manufacturer |
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1-24 hours). A pre-treatment of 1 hour is often sufficient.[11][12]
-
For some cell lines, stimulation may be required to induce BTK phosphorylation (e.g., with anti-IgM for Ramos cells).[11][15]
-
-
Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.[14]
-
Aspirate the PBS and add ice-cold lysis buffer.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[5][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control like GAPDH.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6][19] The results can be expressed as the ratio of p-BTK to total BTK.[6]
-
Expected Results
A successful experiment will show a dose-dependent decrease in the band intensity corresponding to phosphorylated BTK (Tyr223) in cells treated with this compound compared to the vehicle-treated control. The levels of total BTK and the loading control should remain relatively constant across all lanes. This will visually and quantitatively confirm the inhibitory effect of this compound on BTK activity.
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. 2.4. Western blot analysis [bio-protocol.org]
- 7. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. biocompare.com [biocompare.com]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Drug Efflux Inhibition by PCI-29732
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as energy-dependent efflux pumps that expel a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2]
PCI-29732, also known as Ibrutinib, is a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[3][4][5] Beyond its primary target, PCI-29732 has been identified as an inhibitor of the ABCG2 transporter.[6][7] It has been shown to competitively bind to the ATP-binding site of ABCG2, thereby blocking its efflux function and enhancing the cytotoxicity of chemotherapeutic drugs that are substrates of this transporter.[6][7]
This application note provides a detailed protocol for analyzing the inhibitory effect of PCI-29732 on ABCG2-mediated drug efflux using flow cytometry. This method offers a robust and quantitative approach to screen for MDR reversal agents and to study the mechanisms of drug transport.[1][8]
Principle of the Assay
The assay quantifies the function of the ABCG2 efflux pump by measuring the intracellular accumulation of a fluorescent substrate. In cells overexpressing ABCG2, the fluorescent substrate is actively transported out of the cell, resulting in low intracellular fluorescence. When the cells are co-incubated with an ABCG2 inhibitor like PCI-29732, the efflux pump is blocked. This leads to the retention and accumulation of the fluorescent substrate inside the cell, causing a measurable increase in the mean fluorescence intensity (MFI) that can be detected by a flow cytometer. By comparing the MFI of cells treated with the substrate alone to those treated with the substrate and PCI-29732, the inhibitory activity of the compound can be quantified.
Data Presentation
Table 1: Cytotoxicity Profile of PCI-29732
This table summarizes the half-maximal inhibitory concentration (IC50) values of PCI-29732 in various parental and ABCG2-overexpressing cell lines.
| Cell Line | Parental/Resistant | IC50 (μM) |
| S1 | Parental | 7.94 |
| S1-MI-80 | ABCG2-Overexpressing | 7.79 |
| H460 | Parental | 6.55 |
| H460/MX20 | ABCG2-Overexpressing | 6.34 |
| KB | Parental | 6.14 |
| KBv200 | ABCB1-Overexpressing | 6.02 |
| HEK293/pcDNA3 | Parental | 12.45 |
| HEK293-ABCG2-482-R2 | ABCG2-Overexpressing | 14.58 |
| Data derived from PCI-29732 studies.[6] |
Table 2: Expected Results of Flow Cytometry Efflux Assay
This table illustrates the expected dose-dependent effect of PCI-29732 on the intracellular accumulation of a fluorescent ABCG2 substrate (e.g., Mitoxantrone or Rhodamine 123) in ABCG2-overexpressing cells.
| Condition | PCI-29732 Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Control) |
| Unstained Control | 0 | < 10 | - |
| Substrate Only (Control) | 0 | 150 | 1.0 |
| PCI-29732 + Substrate | 0.1 | 225 | 1.5 |
| PCI-29732 + Substrate | 1.0 | 600 | 4.0 |
| PCI-29732 + Substrate | 5.0 | 1125 | 7.5 |
| PCI-29732 + Substrate | 10.0 | 1200 | 8.0 |
| Data are hypothetical and for illustrative purposes. |
Experimental Protocols & Methodologies
Required Materials
-
Cell Lines: An ABCG2-overexpressing cell line (e.g., H460/MX20, S1-MI-80) and its corresponding parental cell line (e.g., H460, S1).
-
Compounds: PCI-29732 (stock solution in DMSO), known ABCG2 inhibitor as positive control (e.g., Fumitremorgin C or Ko143).[9]
-
Fluorescent Substrates: A suitable fluorescent substrate for ABCG2, such as Mitoxantrone, Rhodamine 123, or Hoechst 33342.[7][9][10]
-
Reagents: Complete cell culture medium (e.g., RPMI 1640 with 10% FBS), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Propidium Iodide (PI) or other viability dye.
-
Equipment: Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for Rhodamine 123, 633 nm excitation for Mitoxantrone), centrifuge, incubator, hemocytometer.
Protocol for Drug Accumulation Assay
This protocol details the steps to measure the inhibition of drug efflux by assessing the accumulation of a fluorescent substrate.
-
Cell Preparation:
-
Culture ABCG2-overexpressing cells and parental cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with ice-cold PBS, and resuspend in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Incubation:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add PCI-29732 at various final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a "no inhibitor" control and a positive control inhibitor.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Substrate Loading:
-
Washing and Resuspension:
-
Terminate the incubation by adding 2 mL of ice-cold PBS to each tube.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet again with ice-cold PBS.
-
Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.
-
-
Staining for Viability (Optional but Recommended):
-
Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells, which can exhibit non-specific fluorescence.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer immediately.
-
Acquire at least 10,000 events for each sample.
-
Use appropriate laser/filter settings for the chosen fluorescent substrate (e.g., FL1 channel for Rhodamine 123, FL3/APC channel for Mitoxantrone).
-
Data Analysis
-
Gating Strategy: Gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. If a viability dye is used, gate on the PI-negative (live) population.
-
Quantification: Determine the Mean Fluorescence Intensity (MFI) of the fluorescent substrate for the live cell population in each sample.
-
Calculation: Calculate the fold change in MFI by dividing the MFI of the PCI-29732 treated samples by the MFI of the substrate-only control sample. Plot the fold change against the concentration of PCI-29732 to generate a dose-response curve.
Visualizations
References
- 1. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of breast cancer resistance protein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PCI-29732 in B-cell Lymphoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PCI-29732, a reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical B-cell lymphoma xenograft models. Given that PCI-29732 is structurally and functionally related to the well-characterized irreversible BTK inhibitor ibrutinib (PCI-32765), and direct extensive public data on PCI-29732 in xenograft models is limited, the following protocols and data presentation are substantially informed by studies on ibrutinib as a proxy, with critical distinctions highlighted.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various lymphomas.[1][2][3][4] PCI-29732 is a potent and reversible inhibitor of BTK, distinguishing it from irreversible inhibitors like ibrutinib that form a covalent bond with the kinase.[5] This reversible binding characteristic may offer a different pharmacological profile, potentially influencing efficacy and off-target effects. Preclinical xenograft models are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of novel therapeutic agents like PCI-29732.
Data Presentation
The following tables summarize quantitative data from studies on BTK inhibitors in B-cell lymphoma xenograft models, providing a reference for expected outcomes.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| PCI-29732 | BTK | 0.3 | - | Enzymatic Assay |
| PCI-32765 (Ibrutinib) | BTK | 0.5 | DOHH2 | Cellular Phosphorylation |
Source: Adapted from Honigberg et al. (2010).[5] This table highlights the comparable in vitro potency of the reversible inhibitor PCI-29732 and the irreversible inhibitor ibrutinib.
Table 2: Efficacy of BTK Inhibition in B-cell Lymphoma Xenograft Models
| B-cell Lymphoma Subtype | Cell Line | Mouse Strain | Treatment | Dosage | Key Findings |
| Burkitt Lymphoma | Raji (ffluc/Zeo-labeled) | NOD/SCID | Ibrutinib | 12.5 mg/kg/day, p.o. | Significant decrease in tumor luminescence; Prolonged median survival (37.5 days vs. 24 days for control).[6] |
| Mantle Cell Lymphoma | Mino | SCID | Ibrutinib | 50 mg/kg, p.o. | Suppressed tumor growth; Reduced RAC2 protein levels in tumor tissue.[7] |
| Chronic Lymphocytic Leukemia | Primary patient cells | NOG | Ibrutinib | 25 mg/kg, p.o. | Recapitulated patient treatment responses.[8] |
| Diffuse Large B-cell Lymphoma | Patient-Derived Xenograft (PDX) | - | Ibrutinib | - | Maintained biological and genetic features of the original tumor; Showed comparable drug responses.[9] |
Note: This data is for ibrutinib and serves as a predictive reference for studies with PCI-29732. The optimal dosage and efficacy of PCI-29732 would need to be determined empirically.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous B-cell Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a B-cell lymphoma cell line.
Materials:
-
B-cell lymphoma cell line (e.g., Raji, Mino)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture B-cell lymphoma cells to a sufficient number in appropriate media.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the lower flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure tumor volume using calipers (Volume = 0.5 x Length x Width^2) every 2-3 days.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
Protocol 2: Administration of PCI-29732
This protocol outlines the preparation and administration of PCI-29732 to the xenograft models.
Materials:
-
PCI-29732
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of PCI-29732 in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the desired final concentration with the vehicle. The final concentration should be calculated based on the average weight of the mice in each group to deliver the target dose in a volume of approximately 100-200 µL.
-
Administer the PCI-29732 formulation or vehicle control to the mice via oral gavage once daily.
-
Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior).
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol details the methods for evaluating the effect of PCI-29732 on tumor growth and overall survival.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.
-
Survival Analysis: Monitor the mice until they meet the predefined endpoint criteria (e.g., tumor volume exceeding a certain limit, significant weight loss, or other signs of distress). Record the date of euthanasia for survival analysis.
-
Tumor Harvesting: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Ex Vivo Analysis (Optional):
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent Western blot or PCR analysis to assess target engagement (e.g., phosphorylation of downstream BTK targets).
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).
-
Mandatory Visualizations
Caption: Workflow for B-cell lymphoma xenograft studies.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Efficacy of PCI-29732 and Doxorubicin Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for studying the combination of PCI-29732, a Bruton's tyrosine kinase (BTK) inhibitor, and doxorubicin, a conventional chemotherapeutic agent. Research has demonstrated that PCI-29732 can significantly enhance the cytotoxic effects of doxorubicin, particularly in cancer cells that have developed multidrug resistance (MDR) through the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2.[1][2] These notes are intended to guide researchers in designing and executing experiments to investigate this synergistic interaction.
The primary mechanism behind this synergy lies in the ability of PCI-29732 to inhibit the function of ABCG2.[1] ABCG2 is a membrane transporter that actively pumps various chemotherapeutic drugs, including doxorubicin, out of cancer cells, thereby reducing their intracellular concentration and efficacy. By competitively binding to the ATP-binding site of ABCG2, PCI-29732 blocks this efflux mechanism, leading to an increased accumulation of doxorubicin within the cancer cells and subsequently enhancing its antitumor activity.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of PCI-29732 and Doxorubicin in ABCG2-Overexpressing Cells
| Cell Line | Treatment | IC50 (µM) | Reversal Fold |
| S1-MI-80 (ABCG2-overexpressing) | Doxorubicin | 1.5 ± 0.18 | - |
| Doxorubicin + PCI-29732 (1.5 µM) | 0.12 ± 0.02 | 12.5 | |
| Doxorubicin + PCI-29732 (3 µM) | 0.05 ± 0.01 | 30.0 | |
| H460/MX20 (ABCG2-overexpressing) | Doxorubicin | 0.85 ± 0.11 | - |
| Doxorubicin + PCI-29732 (1.5 µM) | 0.09 ± 0.01 | 9.4 | |
| Doxorubicin + PCI-29732 (3 µM) | 0.04 ± 0.007 | 21.3 | |
| S1 (Parental) | Doxorubicin | 0.03 ± 0.005 | - |
| Doxorubicin + PCI-29732 (3 µM) | 0.028 ± 0.004 | 1.1 | |
| H460 (Parental) | Doxorubicin | 0.02 ± 0.003 | - |
| Doxorubicin + PCI-29732 (3 µM) | 0.019 ± 0.003 | 1.05 |
Data synthesized from studies investigating the reversal of ABCG2-mediated multidrug resistance. The reversal fold is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with PCI-29732.
Table 2: Effect of PCI-29732 on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity |
| S1-MI-80 | Doxorubicin (10 µM) | 100 ± 12 |
| Doxorubicin (10 µM) + PCI-29732 (1.5 µM) | 250 ± 25 | |
| Doxorubicin (10 µM) + PCI-29732 (3 µM) | 480 ± 40 | |
| S1 | Doxorubicin (10 µM) | 520 ± 45 |
| Doxorubicin (10 µM) + PCI-29732 (3 µM) | 530 ± 48 |
Data are representative of flow cytometry results measuring the fluorescence of intracellular doxorubicin. Values are expressed relative to the doxorubicin-only treated resistant cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxicity of PCI-29732 and doxorubicin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., ABCG2-overexpressing S1-MI-80 and parental S1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PCI-29732
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of doxorubicin and PCI-29732 in culture medium.
-
Treat the cells with varying concentrations of doxorubicin, PCI-29732, or a combination of both. Include a vehicle-treated control group.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.
Protocol 2: Doxorubicin Accumulation Assay (Flow Cytometry)
This protocol measures the effect of PCI-29732 on the intracellular accumulation of doxorubicin.[2]
Materials:
-
Cancer cell lines (e.g., S1-MI-80 and S1)
-
Complete cell culture medium
-
PCI-29732
-
Doxorubicin
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with PCI-29732 (e.g., 1.5 µM and 3 µM) or vehicle for 2 hours.
-
Add doxorubicin (final concentration of 10 µM) to the wells and incubate for an additional 2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, centrifuge, and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer with an appropriate laser and filter set (e.g., excitation at 488 nm and emission at 575 nm).
-
Quantify the mean fluorescence intensity to determine the relative intracellular doxorubicin concentration.
Visualizations
Caption: Experimental workflow for investigating the synergy between PCI-29732 and doxorubicin.
Caption: Mechanism of synergistic action between PCI-29732 and doxorubicin in resistant cancer cells.
References
Application Notes and Protocols: PCI-29732 and Methotrexate in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. PCI-29732, also known as ibrutinib, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) pathways, playing a key role in the pathogenesis of RA by affecting B-cell proliferation and the activation of various immune cells.[1][2][3] Methotrexate (MTX) is a first-line disease-modifying antirheumatic drug (DMARD) for RA, exerting its anti-inflammatory effects through multiple mechanisms, including the inhibition of purine and pyrimidine synthesis and the promotion of adenosine release.[4][5][6] This document provides detailed application notes and protocols for evaluating the therapeutic potential of PCI-29732, both as a monotherapy and in combination with methotrexate, in preclinical arthritis models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of BTK inhibitors and methotrexate in rodent models of arthritis.
Table 1: Efficacy of PCI-29732 in a Therapeutic Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score (Day 18) | Inhibition of Arthritis (%) |
| Vehicle | - | ~4.0 | - |
| PCI-29732 | 1.56 | ~2.5 | ~37.5 |
| PCI-29732 | 3.125 | ~1.5 | ~62.5 |
| PCI-29732 | 6.25 | ~0.5 | ~87.5 |
| PCI-29732 | 12.5 | ~0.2 | ~95 |
Data adapted from a study on PCI-32765 (ibrutinib) in a mouse CIA model. The ED50 in this assay was 2.6 mg/kg.[1]
Table 2: Efficacy of PCI-29732 in a Prophylactic Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Clinical Score (Day 14) | Inhibition of Arthritis (%) |
| Vehicle | - | ~10 | - |
| PCI-29732 | 3.125 | ~2.0 | ~80 |
| PCI-29732 | 6.25 | 0 | 100 |
| PCI-29732 | 12.5 | 0 | 100 |
| Dexamethasone | 1 | ~1.5 | ~85 |
Data adapted from a study on PCI-32765 (ibrutinib) in a mouse CAIA model.[1]
Table 3: Synergistic Efficacy of a BTK Inhibitor (HM71224) and Methotrexate in a Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 17) |
| Vehicle | - | ~11 |
| HM71224 | 1 | ~7 |
| Methotrexate | 0.3 | ~8 |
| HM71224 + Methotrexate | 1 + 0.3 | ~3 |
Data adapted from a study on the BTK inhibitor HM71224 combined with methotrexate in a rat CIA model, demonstrating a greater reduction in arthritis score with combination therapy.[7]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by PCI-29732 and Methotrexate in the context of rheumatoid arthritis.
Caption: PCI-29732 inhibits BTK in the B-Cell Receptor signaling pathway.
Caption: Methotrexate's anti-inflammatory mechanism of action.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
This is a widely used autoimmune model of RA that shares pathological and immunological features with the human disease.[8][9]
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Male DBA/1 mice or Lewis rats (8-10 weeks old)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the collagen solution with CFA by drawing the two solutions into separate syringes and connecting them with a Luer lock. Forcefully pass the mixture back and forth until a thick, white emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the animals.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the collagen solution with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Disease Assessment:
-
Begin clinical scoring of arthritis severity 3-4 weeks after the primary immunization.
-
Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per animal is 16.
-
Dosing Paradigms:
-
Prophylactic: Begin treatment before or at the time of primary immunization.
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis.[10]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Adjuvant-Induced Arthritis (AIA) in Rodents
AIA is a model of inflammatory arthritis induced by a single injection of CFA.
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Syringes and needles
-
Lewis rats (8-10 weeks old)
Protocol:
-
Induction (Day 0):
-
Anesthetize the animals.
-
Inject 100 µL of CFA intradermally into the plantar surface of one hind paw.
-
-
Disease Assessment:
-
The injected paw will show signs of acute inflammation within days.
-
Systemic arthritis in the contralateral paw and other joints typically develops between days 10 and 14.
-
Monitor paw volume using a plethysmometer and clinical scores as described for the CIA model.
-
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Conclusion
The preclinical data strongly suggest that PCI-29732 is a highly effective agent in ameliorating arthritis in rodent models. Its mechanism of action, targeting BTK, is distinct from that of methotrexate. The synergistic effects observed with another BTK inhibitor and methotrexate suggest that a combination therapy approach could be a promising strategy for the treatment of rheumatoid arthritis. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of action of these compounds in relevant preclinical settings.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Bruton's Tyrosine Kinase Inhibitors for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
- 7. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
Application Notes and Protocols for PCI-29732 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its role in modulating B-cell activation has made it a valuable tool for investigating autoimmune diseases and B-cell malignancies in preclinical animal models.[2][3] Additionally, PCI-29732 has been shown to inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer, thereby enhancing the efficacy of certain chemotherapeutic agents.[4][5]
These application notes provide a comprehensive guide for utilizing PCI-29732 in animal studies, covering its mechanism of action, formulation protocols, and methodologies for in vivo efficacy and supporting in vitro experiments.
Mechanism of Action
PCI-29732 exerts its primary effect by reversibly binding to BTK, thereby inhibiting its kinase activity.[1] This action blocks the downstream signaling cascade initiated by B-cell receptor activation, which is crucial for B-cell proliferation, differentiation, and survival.[2] PCI-29732 also demonstrates inhibitory activity against other Tec family kinases, such as Lck and Lyn, and can reverse multidrug resistance by competitively binding to the ATP-binding site of the ABCG2 transporter.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Troubleshooting & Optimization
PCI-29732 Concentration Optimization for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PCI-29732 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is PCI-29732 and what is its primary mechanism of action?
A1: PCI-29732 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4][5] By inhibiting Btk, PCI-29732 effectively blocks these downstream signaling events.[5][6]
Q2: What are the known off-target effects of PCI-29732?
A2: Besides Btk, PCI-29732 also shows inhibitory activity against other Tec family kinases, although to a lesser extent for some like Itk.[1] It also potently inhibits Lck and Lyn kinases.[1][7] Additionally, PCI-29732 has been shown to inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), which can enhance the efficacy of certain chemotherapeutic agents.[1][8][9]
Q3: What is a typical starting concentration range for PCI-29732 in cell culture?
A3: Based on published studies, a common concentration range for treating cells with PCI-29732 is between 0.75 µM and 3 µM.[8] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How should I prepare and store PCI-29732 stock solutions?
A4: PCI-29732 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][7][10] For example, a 10 mM stock in DMSO is common.[11] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] When preparing working concentrations, it is advisable to dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[11][12]
Troubleshooting Guide
Q5: I am observing high levels of cytotoxicity even at low concentrations of PCI-29732. What could be the cause?
A5:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PCI-29732. The IC50 values can range from the low micromolar to double-digit micromolar concentrations depending on the cell type.[1][8] It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the specific IC50 for your cell line.
-
DMSO Toxicity: The final concentration of the solvent, DMSO, in the cell culture medium might be too high. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[11][12] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations to ensure accuracy.
Q6: I am not observing the expected inhibitory effect on my target pathway. What should I do?
A6:
-
Suboptimal Concentration: The concentration of PCI-29732 may be too low for your specific cell line and experimental conditions. You may need to perform a dose-response experiment to find a concentration that effectively inhibits the target without causing excessive cell death.
-
Incubation Time: The duration of treatment may be insufficient. Some studies have used incubation times of 24, 48, or even 72 hours.[1][8] A time-course experiment can help determine the optimal treatment duration.
-
Inhibitor Potency: Ensure the inhibitor has been stored correctly to maintain its potency. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Pathway Activation: Confirm that the signaling pathway you are investigating is active in your cell model under your experimental conditions.
Quantitative Data Summary
The following table summarizes the reported IC50 values of PCI-29732 in various cell lines. This data can serve as a reference for designing your initial dose-response experiments.
| Cell Line | IC50 (µM) |
| S1 (human colon carcinoma) | 7.94 |
| S1-MI-80 (mitoxantrone-resistant) | 7.79 |
| H460 (human non-small cell lung cancer) | 6.55 |
| H460/MX20 (mitoxantrone-resistant) | 6.34 |
| KB (human oral carcinoma) | 6.14 |
| KBv200 (vincristine-resistant) | 6.02 |
| HEK293/pcDNA3 | 12.45 |
| HEK293-ABCG2-482-R2 (wild-type ABCG2) | 14.58 |
| HEK293-ABCG2-482-T7 (mutant ABCG2) | 13.24 |
Data sourced from Ge et al., 2018.[8]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PCI-29732 in a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of PCI-29732 in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PCI-29732.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Btk Phosphorylation
This protocol is for assessing the inhibitory effect of PCI-29732 on the Btk signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PCI-29732 (and a vehicle control) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Btk (p-Btk).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Btk signal to a loading control (e.g., total Btk or a housekeeping protein like GAPDH or β-actin).
-
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of PCI-29732.
Caption: Experimental workflow for optimizing PCI-29732 concentration.
Caption: Troubleshooting logic for PCI-29732 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. karger.com [karger.com]
- 9. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCI 29732 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Pci 29732 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pci 29732.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial component of the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] this compound exerts its effects by blocking the transcriptional up-regulation of genes involved in B-cell activation.[1][3]
Q2: What are the other known targets of this compound?
In addition to BTK, this compound also demonstrates inhibitory activity against other kinases, including Lck and Lyn, with Kiapp values of 4.6 nM and 2.5 nM, respectively.[1] It shows modest activity against Itk, another Tec family kinase.[1] Furthermore, this compound can inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2]
Q3: How does this compound's inhibition of ABCG2 affect cancer cells?
By inhibiting the ABCG2 transporter, this compound can enhance the efficacy of chemotherapeutic drugs that are substrates of this transporter.[2][4] ABCG2 is often overexpressed in multidrug-resistant cancer cells and actively pumps chemotherapeutic agents out of the cell, reducing their effectiveness.[2] this compound competitively binds to the ATP-binding site of ABCG2, thereby blocking this efflux and increasing the intracellular concentration of the co-administered anticancer drugs.[2][4]
Q4: What is the difference between this compound and irreversible BTK inhibitors like PCI-32765 (Ibrutinib)?
This compound is a reversible inhibitor, meaning it binds to and dissociates from its target. In contrast, irreversible inhibitors like PCI-32765 form a covalent bond with BTK, leading to sustained inhibition even after the drug has been cleared from circulation.[3] This difference was demonstrated in washout experiments where the inhibitory effect of this compound on BCR signaling was lost after its removal, while the effect of PCI-32765 persisted.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Cell line viability issues: this compound exhibits cytotoxicity in various cell lines.[1] | Determine the IC50 of this compound for your specific cell line using a dose-response experiment. Ensure the concentrations used in your experiments are appropriate to achieve the desired inhibitory effect without causing excessive cell death. |
| Solubility problems: this compound has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol.[5][6] For cell culture experiments, ensure the final concentration of the organic solvent in the media is low (typically <0.1%) to avoid solvent-induced toxicity. | |
| Incorrect experimental controls: Lack of proper controls can lead to misinterpretation of data. | Include the following controls in your experiments: a vehicle control (the solvent used to dissolve this compound), a positive control (a known activator or inhibitor of the pathway of interest), and a negative control (untreated cells). | |
| Difficulty in observing the expected inhibition of BTK signaling | Suboptimal concentration of this compound: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration of this compound for inhibiting BTK phosphorylation or downstream signaling events in your system. |
| Timing of treatment and stimulation: The timing of this compound addition relative to cell stimulation is critical for observing an inhibitory effect. | Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the stimulus to allow for target engagement. | |
| Variability in in vivo animal studies | Poor bioavailability: Although orally active, formulation and administration route can impact bioavailability. | For oral administration in mice, this compound can be formulated in solutions such as 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure proper formulation and consistent administration techniques. |
| Insufficient dose or dosing frequency: The half-life of this compound in plasma may require a specific dosing schedule to maintain effective concentrations. | Refer to published in vivo studies for guidance on appropriate dosage and frequency. For example, a dose of 20 mg/kg administered orally every three days has been used in a mouse xenograft model.[1] |
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | Kiapp (nM) |
| BTK | 8.2[1] |
| Lck | 4.6[1] |
| Lyn | 2.5[1] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | IC50 (µM) |
| S1 | 7.94[1] |
| S1-MI-80 (ABCG2-overexpressing) | 7.79[1] |
| H460 | 6.55[1] |
| H460/MX20 (ABCG2-overexpressing) | 6.34[1] |
| KB | 6.14[1] |
| KBv200 (ABCB1-overexpressing) | 6.02[1] |
| HEK293/pcDNA3 | 12.45[1] |
| HEK293-ABCG2-482-R2 | 14.58[1] |
| HEK293-ABCG2-482-T7 | 13.24[1] |
Experimental Protocols
Protocol 1: In Vitro BTK Inhibition Assay
-
Cell Culture: Culture DOHH2 cells in appropriate media.
-
Treatment: Pre-incubate DOHH2 cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the B-cell receptor (BCR) pathway using an appropriate agonist (e.g., anti-IgG).
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of BTK (autophosphorylation), its substrate PLCγ, and a downstream kinase like ERK.[3][5]
Protocol 2: ABCG2-Mediated Drug Efflux Assay
-
Cell Culture: Culture ABCG2-overexpressing cells (e.g., H460/MX20 or S1-MI-80) and their parental sensitive counterparts.
-
Fluorescent Substrate Loading: Load the cells with a fluorescent substrate of ABCG2, such as Rhodamine 123.
-
Treatment: Incubate the cells with this compound at the desired concentration.
-
Efflux Measurement: Measure the intracellular fluorescence over time using flow cytometry. A decrease in the rate of fluorescence decay in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[2][4]
Visualizations
Caption: this compound inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK.
Caption: this compound enhances chemotherapy efficacy by inhibiting the ABCG2 drug efflux pump.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
Pci 29732 unexpected cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vitro cytotoxicity with PCI-29732.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PCI-29732?
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By inhibiting BTK, PCI-29732 can block B-cell activation and proliferation.[1]
Q2: Does PCI-29732 have other known targets besides BTK?
Yes, PCI-29732 also demonstrates inhibitory activity against other kinases, including Lck and Lyn.[1] Additionally, it is a known inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), which can contribute to multidrug resistance in cancer cells.[1][2]
Q3: Is cytotoxicity expected with PCI-29732 treatment?
Yes, PCI-29732 has demonstrated cytotoxic effects in various cancer cell lines. The degree of cytotoxicity, often expressed as an IC50 value, can vary significantly depending on the cell type.
Q4: What could be the cause of higher-than-expected cytotoxicity in my experiment?
Several factors could contribute to unexpected cytotoxicity. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the specific cell line being used. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q5: Could the vehicle solvent for PCI-29732 be causing the cytotoxicity?
This is a possibility. Organic solvents like DMSO, commonly used to dissolve compounds like PCI-29732, can be toxic to cells at certain concentrations.[3] It is crucial to use a vehicle control (cells treated with the same concentration of solvent without the compound) to differentiate between solvent-induced and compound-induced cytotoxicity.
Troubleshooting Guide: Unexpected In Vitro Cytotoxicity
If you are observing unexpected levels of cytotoxicity with PCI-29732, consult the following guide for potential causes and recommended actions.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in all wells, including vehicle control | Solvent Toxicity: The concentration of the vehicle solvent (e.g., DMSO) is too high and is toxic to the cells.[3] | - Perform a dose-response experiment with the vehicle solvent alone to determine its toxicity threshold for your specific cell line.- Aim to use the lowest possible concentration of the solvent.- Ensure the final solvent concentration is consistent across all wells. |
| Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture can lead to widespread cell death. | - Regularly test your cell lines for mycoplasma contamination.- Practice sterile cell culture techniques.- Visually inspect cultures for signs of contamination. | |
| Assay Reagent Issues: Problems with the cytotoxicity assay reagents (e.g., expired reagents, improper storage). | - Check the expiration dates of all assay components.- Ensure reagents have been stored under the recommended conditions.- Run assay controls (positive and negative) to validate reagent performance. | |
| Variable cytotoxicity across replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded per well.[4] | - Ensure thorough mixing of the cell suspension before and during plating.- Use a calibrated multichannel pipette for cell seeding.- Visually inspect the plate after seeding to confirm even cell distribution. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to increased cytotoxicity.[5] | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.- Use plates with lids designed to minimize evaporation. | |
| Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations. | - Visually inspect the wells for any signs of precipitation.- Consult the compound's solubility data and consider using a different solvent or a lower concentration. | |
| Cytotoxicity observed at much lower concentrations than expected | Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the off-target effects of PCI-29732 (e.g., inhibition of Lck or Lyn). | - Review the literature for reported sensitivities of your cell line to BTK, Lck, or Lyn inhibitors.- Consider testing the compound on a panel of cell lines with varying expression levels of the target kinases. |
| Assay Interference: The compound may be interfering with the cytotoxicity assay itself (e.g., colored compounds with colorimetric assays, fluorescent compounds with fluorescence-based assays).[6] | - Run a cell-free control with the compound and assay reagents to check for direct chemical interference.- Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH). | |
| No cytotoxicity observed when it is expected | Cell Line Resistance: The cell line may be resistant to PCI-29732, potentially due to high expression of the ABCG2 transporter, which can efflux the compound.[2] | - Determine the ABCG2 expression status of your cell line.- Consider co-treatment with a known ABCG2 inhibitor to see if it sensitizes the cells to PCI-29732. |
| Sub-optimal Assay Conditions: Incorrect incubation times, cell density, or reagent concentrations for the cytotoxicity assay.[4] | - Optimize the cell seeding density and incubation time for your specific cell line and assay.- Follow the manufacturer's protocol for the cytotoxicity assay kit carefully. |
Quantitative Data Summary
The following tables summarize key quantitative data for PCI-29732.
Table 2: Inhibitory Activity of PCI-29732
| Target | Parameter | Value |
| BTK | Kiapp | 8.2 nM |
| Lck | Kiapp | 4.6 nM |
| Lyn | Kiapp | 2.5 nM |
Data sourced from MedchemExpress.[1]
Table 3: In Vitro Cytotoxicity of PCI-29732 (IC50 Values)
| Cell Line | IC50 (µM) |
| S1 | 7.94 |
| S1-MI-80 (ABCG2-overexpressing) | 7.79 |
| H460 | 6.55 |
| H460/MX20 (ABCG2-overexpressing) | 6.34 |
| KB | 6.14 |
| KBv200 | 6.02 |
| HEK293/pcDNA3 | 12.45 |
| HEK293-ABCG2-482-R2 | 14.58 |
| HEK293-ABCG2-482-T7 | 13.24 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays that can be used to assess the effects of PCI-29732.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of PCI-29732 (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the protocol (usually up to 30 minutes).[9]
-
Stop Reaction (if applicable): Add a stop solution if required by the kit.[9]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Plating and Treatment: Treat cells with PCI-29732 in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: B-Cell Receptor (BCR) Signaling and PCI-29732 Inhibition.
Caption: Inhibition of ABCG2-mediated drug efflux by PCI-29732.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. scilit.com [scilit.com]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
PCI-29732 Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of PCI-29732, a potent Bruton's tyrosine kinase (BTK) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in interpreting their experimental results and anticipating potential off-target liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases of PCI-29732?
A1: Besides its high potency against its intended target, BTK, PCI-29732 has been shown to inhibit other kinases, primarily within the Tec and Src families. Notably, it demonstrates significant activity against Lck and Lyn.[1] There is also modest inhibitory activity reported against Itk.[1]
Q2: Is there a comprehensive kinase selectivity profile available for PCI-29732?
A2: While a complete, publicly available kinome scan datasheet for PCI-29732 is not readily accessible in the provided search results, the known off-target activities are summarized in the table below. Researchers should be aware that inhibition of these kinases may lead to downstream effects on signaling pathways they regulate.
Q3: What are the non-kinase off-target effects of PCI-29732 that I should be aware of?
A3: A significant non-kinase off-target of PCI-29732 is the ATP-binding cassette (ABC) transporter, ABCG2 (also known as BCRP).[1][2][3] PCI-29732 inhibits the function of ABCG2, which can have implications for multi-drug resistance studies and the disposition of co-administered therapeutic agents that are substrates of this transporter.[2][3]
Q4: Can PCI-29732 affect platelet function?
A4: Yes, due to its inhibition of BTK and potentially other kinases involved in platelet signaling, PCI-29732 can impair platelet function. Specifically, it has been shown to affect glycoprotein VI (GPVI)-mediated platelet activation. This can be a critical consideration in experimental models where hemostasis is a relevant endpoint.
Q5: Are there any known cardiovascular off-target effects of PCI-29732?
A5: Specific preclinical or clinical data detailing the cardiovascular safety profile of PCI-29732 are not available in the provided search results. However, it is important to note that other BTK inhibitors have been associated with cardiovascular adverse events.[4][5] Given that PCI-29732 inhibits Src family kinases, which play roles in cardiovascular signaling, researchers should consider cardiovascular function as a potential area for monitoring in their in vivo studies.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition alone.
-
Possible Cause: Off-target inhibition of Src family kinases (Lck, Lyn) or other unforeseen kinases.
-
Troubleshooting Steps:
-
Review Signaling Pathways: Analyze the known signaling pathways downstream of Lck and Lyn to determine if the observed phenotype aligns with their inhibition.
-
Control Experiments: If possible, use more selective inhibitors for Lck or Lyn as controls to see if they replicate the observed phenotype. Alternatively, use cell lines with genetic knockouts or knockdowns of these kinases.
-
Kinase Profiling: For critical experiments, consider performing a limited kinase screen with PCI-29732 at the concentration used in your assays to identify other potential off-target kinases.
-
Issue 2: Altered efficacy or toxicity of a co-administered compound in in vitro or in vivo models.
-
Possible Cause: Inhibition of the ABCG2 transporter by PCI-29732, leading to altered cellular efflux of the co-administered compound.[1][2][3]
-
Troubleshooting Steps:
-
Substrate Check: Determine if the co-administered compound is a known substrate of ABCG2.
-
Cellular Accumulation Assay: Perform a cellular accumulation assay (e.g., using a fluorescent substrate of ABCG2 like Hoechst 33342 or Rhodamine 123) in the presence and absence of PCI-29732 to confirm ABCG2 inhibition at your experimental concentration.
-
Dose-Response Matrix: If co-administration is necessary, perform a dose-response matrix of both compounds to understand the nature of the interaction (e.g., synergistic, additive, antagonistic).
-
Issue 3: Unexplained bleeding or altered coagulation parameters in in vivo studies.
-
Possible Cause: Inhibition of BTK and potentially other kinases in the platelet signaling cascade, leading to impaired platelet function.
-
Troubleshooting Steps:
-
Platelet Aggregation Assays: Perform ex vivo platelet aggregation assays using agonists like collagen or thrombin on blood samples from treated animals to directly assess the impact on platelet function.
-
Coagulation Parameter Measurement: Measure standard coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Dose Reduction: If the effect on hemostasis is a concern, consider a dose-reduction study to find a therapeutic window with minimal impact on platelet function.
-
Data Presentation
Table 1: Known Off-Target Profile of PCI-29732
| Target | Target Class | Activity | Value | Units |
| BTK | Kinase (Tec family) | IC50 | 0.5 | nM |
| Lck | Kinase (Src family) | Kiapp | 4.6 | nM |
| Lyn | Kinase (Src family) | Kiapp | 2.5 | nM |
| Itk | Kinase (Tec family) | Modest Inhibition | - | - |
| ABCG2 | Transporter | Inhibition | - | - |
Note: IC50 and Kiapp values are compiled from different sources and may vary based on assay conditions.[1][6]
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
This protocol describes how to assess the inhibition of downstream signaling of known off-target kinases, Lck and Lyn, in a relevant cell line.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a B-cell lymphoma line for Lyn or a T-cell leukemia line for Lck) to 70-80% confluency.
-
Treat cells with a dose range of PCI-29732 (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours). Include a positive control activator for the pathway if applicable.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against the phosphorylated (active) forms and total forms of downstream targets of Lck (e.g., p-ZAP70, p-SLP76) or Lyn (e.g., p-CD79A, p-SYK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in PCI-29732-treated samples to the vehicle control to determine the inhibitory effect.
-
Protocol 2: ABCG2 Transporter Inhibition Assay
This protocol uses a fluorescent substrate to assess the inhibitory effect of PCI-29732 on ABCG2 function.
-
Cell Culture:
-
Use a cell line known to express high levels of ABCG2 (e.g., NCI-H460/MX20 or a stably transfected cell line) and a parental control cell line with low ABCG2 expression.
-
-
Inhibitor and Substrate Incubation:
-
Pre-incubate the cells with various concentrations of PCI-29732 and a known ABCG2 inhibitor (e.g., Ko143) as a positive control for 30-60 minutes.
-
Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 at 5 µM or Rhodamine 123 at 1 µM) and incubate for an additional 60-90 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of PCI-29732 compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.
-
Visualizations
Caption: Off-target kinase inhibition by PCI-29732.
Caption: Troubleshooting workflow for PCI-29732 off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: PCI-29732 (Ibrutinib)
Welcome to the technical support center for PCI-29732, a potent inhibitor of Bruton's tyrosine kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide robust troubleshooting guidance.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties and handling of PCI-29732.
Q1: What is PCI-29732 and what is its primary mechanism of action?
A1: PCI-29732, also known as Ibrutinib, is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and activation of B-cells.[3][4] PCI-29732 forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5][6] However, some sources also describe a reversible inhibitor, also named PCI-29732, so it is crucial to verify the specific molecule being used.[7][8][9] This guide will focus on the more widely studied irreversible inhibitor, Ibrutinib. By blocking BTK, the inhibitor effectively shuts down downstream signaling required for B-cell activation and survival.[8]
Q2: How should I prepare PCI-29732 for in vitro and in vivo experiments?
A2: Proper solubilization is critical for reproducible results. PCI-29732 is sparingly soluble in aqueous solutions.
For In Vitro Assays: A common solvent is Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For cell-based assays, dilute the DMSO stock in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, as DMSO can have independent biological effects.
For In Vivo Administration: Solvent choice depends on the route of administration. For oral (p.o.) administration in mice, several formulations can be used. One common method involves a multi-component vehicle. For example, a stock solution in ethanol can be diluted in a mixture of PEG300, Tween-80, and saline.[7] Another option is a suspension in corn oil.[7] It is essential to ensure the compound is fully dissolved or homogeneously suspended before each administration.
Q3: What are the known off-target effects of PCI-29732 (Ibrutinib)?
A3: While highly selective for BTK, Ibrutinib can inhibit other kinases that share a similar active site structure.[10] Documented off-targets include other Tec family kinases (e.g., ITK, TEC) and Src family kinases (e.g., Lck, Lyn, CSK).[7][10][11][12] Inhibition of these off-target kinases can lead to unintended biological effects, such as impaired T-cell or natural killer cell function, which may contribute to observed toxicities like cardiotoxicity (atrial fibrillation) and skin issues.[10][11][13] Researchers should consider these effects when interpreting data, especially at higher concentrations.
Section 2: Troubleshooting Experimental Variability
This section addresses specific issues that can lead to inconsistent or unexpected results in your experiments.
Q4: My IC50 values for PCI-29732 vary significantly between experiments. What are the potential causes?
A4: Variability in IC50 values is a common issue. Several factors can contribute to this:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to PCI-29732 due to their genetic background, BTK expression levels, and dependence on the BCR pathway.
-
Assay Duration: The duration of compound exposure can significantly impact the apparent IC50. Since Ibrutinib is an irreversible inhibitor, its effect is time-dependent. A 2-hour exposure can be sufficient to achieve full inhibition.[14] Ensure your incubation time is consistent across all experiments.
-
Cell Density and Health: Confluency and overall cell health can alter metabolic rates and drug sensitivity. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Reagent Quality: The purity of the PCI-29732 compound can vary. Additionally, the age and quality of media, serum, and assay reagents can affect results. Use high-quality reagents and track lot numbers.
-
Solubility Issues: Poor solubility can lead to an inaccurate effective concentration. Ensure the compound is fully dissolved in your working dilutions and does not precipitate. Visually inspect solutions for any signs of precipitation.
Table 1: Example IC50 Values of PCI-29732 (Ibrutinib) in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| DOHH2 | B-cell Lymphoma | - | 0.011 (pBTK) | [1][15] |
| BJAB | B-cell Lymphoma | 72 hours | ~1.0 | [14] |
| MEC-1 | Chronic Lymphocytic Leukemia | 72 hours | ~3.0 | [14] |
| Raji | Burkitt Lymphoma | 5 days | 5.83 | [16] |
| Ramos | Burkitt Lymphoma | 5 days | 1.41 | [16] |
| BT474 | Breast Cancer (HER2+) | 72 hours | 0.0099 | [17] |
| SKBR3 | Breast Cancer (HER2+) | 72 hours | 0.0089 |[17] |
Note: IC50 values are highly context-dependent and can vary based on the specific assay conditions (e.g., endpoint measured, reagent source, incubation time).
Q5: I am not seeing the expected downstream inhibition of BTK signaling. How can I troubleshoot this?
A5: Failure to observe inhibition of downstream targets like PLCγ or ERK phosphorylation can be perplexing. Here is a logical workflow to diagnose the issue.
Q6: My results in ABCG2-overexpressing cells are unexpected. Could there be an interaction?
A6: Yes, PCI-29732 has been shown to inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[7][18][19] This transporter is a well-known mechanism of multidrug resistance. PCI-29732 inhibits ABCG2 by competitively binding to its ATP-binding site.[18][19] This can lead to two important experimental outcomes:
-
Increased Sensitivity to Other Drugs: PCI-29732 can increase the intracellular concentration and efficacy of other chemotherapeutic agents that are substrates of ABCG2 (e.g., Topotecan, Doxorubicin).[7][18]
-
Altered Cytotoxicity Profile: The compound's own cytotoxic effects may differ in cells based on their ABCG2 expression levels.
Therefore, when working with cell lines known to have high ABCG2 expression, it is crucial to consider this interaction when interpreting results or designing combination therapy experiments.[18]
Section 3: Key Experimental Protocols
This section provides a standardized methodology for a common assay used to evaluate PCI-29732 efficacy.
Q7: Can you provide a detailed protocol for assessing BTK pathway inhibition via Western Blot?
A7: This protocol outlines the steps to measure the phosphorylation status of BTK and its downstream substrate PLCγ in a B-cell lymphoma line (e.g., DOHH2) following treatment with PCI-29732.
Methodology Details:
-
Cell Culture: Culture DOHH2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: On the day of the experiment, pre-treat the cells with varying concentrations of PCI-29732 (a dose-response from 1 nM to 1 µM is typical) or vehicle control for 1-2 hours.
-
Stimulation: To activate the BCR pathway, stimulate the cells with an appropriate antibody, such as anti-human IgG or IgM, for a short period (e.g., 10-15 minutes). This step is crucial to induce the phosphorylation you aim to inhibit.
-
Lysis and Quantification: Immediately after stimulation, place cells on ice, wash with cold PBS, and lyse them. Use a standard lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins. Quantify total protein using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After transfer to a membrane, probe with primary antibodies specific for phosphorylated BTK (e.g., Tyr223), total BTK, phosphorylated PLCγ2 (e.g., Tyr759), total PLCγ2, and a loading control (e.g., β-Actin or GAPDH).[1][15]
-
Analysis: Following incubation with appropriate secondary antibodies, detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. The expected result is a dose-dependent decrease in the p-BTK/Total BTK and p-PLCγ2/Total PLCγ2 ratios in PCI-29732-treated samples compared to the stimulated vehicle control.
Signaling Pathway Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. PCI 29732 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Pci 29732 unexpected toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PCI-29732 in preclinical animal models. The information is designed to address potential issues that may arise during experimentation, with a focus on investigating unexpected toxicities.
Frequently Asked Questions (FAQs)
Q1: What is PCI-29732 and what is its primary mechanism of action?
A1: PCI-29732 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] By reversibly binding to BTK, PCI-29732 blocks this signaling cascade.
Q2: What are the known off-target kinases of PCI-29732?
A2: In addition to BTK, PCI-29732 has been shown to inhibit other kinases, notably Lck and Lyn, which are members of the Src family of kinases.[1] It displays only modest inhibitory activity against Itk, another Tec family kinase.[1] Understanding these off-target activities is crucial when investigating unexpected phenotypes or toxicities in animal models.
Q3: Are there any known toxicities associated with the BTK inhibitor class of drugs that I should be aware of?
A3: Yes, the broader class of BTK inhibitors, particularly first-generation irreversible inhibitors like ibrutinib, has a well-characterized toxicity profile. These can include an increased risk of bleeding, cardiac arrhythmias (such as atrial fibrillation), hypertension, diarrhea, and infections.[3][4][5] While PCI-29732 is a reversible inhibitor, it is prudent to monitor for these potential class-wide effects in your animal studies.
Q4: Can PCI-29732 interact with other drugs in my animal model?
A4: PCI-29732 has been shown to inhibit the function of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1][6] This transporter is involved in the efflux of many xenobiotics. Inhibition of ABCG2 can lead to increased intracellular concentrations of co-administered drugs that are substrates of this transporter, potentially enhancing their efficacy but also their toxicity.[6] This is a critical consideration in combination therapy studies.
Troubleshooting Guide: Unexpected Toxicity in Animal Models
This guide is intended to help you navigate and troubleshoot unexpected adverse events observed in animal models treated with PCI-29732.
Issue 1: Observation of Unexpected Bleeding or Hemorrhage
-
Possible Cause: Inhibition of BTK and potentially other kinases involved in platelet signaling can lead to impaired platelet function. This is a known class effect of BTK inhibitors.[3]
-
Troubleshooting Steps:
-
Perform a complete blood count (CBC) with platelet count and morphology: Assess for thrombocytopenia or any abnormalities in platelet appearance.
-
Conduct platelet aggregation assays: Use agonists such as collagen, ADP, and arachidonic acid to evaluate platelet function ex vivo.
-
Measure bleeding time: Perform a tail bleeding assay to assess in vivo hemostasis.
-
Dose De-escalation: Determine if the bleeding is dose-dependent by testing lower doses of PCI-29732.
-
Issue 2: Signs of Cardiotoxicity (e.g., arrhythmia, changes in heart rate)
-
Possible Cause: While more commonly associated with irreversible BTK inhibitors, off-target effects on cardiac kinases could potentially lead to cardiotoxicity.
-
Troubleshooting Steps:
-
In-life electrocardiogram (ECG) monitoring: Use telemetry or conscious ECG to monitor for arrhythmias, and changes in PR, QRS, and QT intervals.
-
Histopathological examination of heart tissue: At necropsy, carefully examine heart tissue for any signs of inflammation, fibrosis, or myocyte damage.
-
Measure cardiac biomarkers: Analyze serum levels of troponins (cTnI, cTnT) and creatine kinase-MB (CK-MB) as indicators of cardiac injury.
-
Issue 3: Evidence of Immunomodulatory Effects Beyond B-cell Depletion
-
Possible Cause: Off-target inhibition of kinases like Lck can affect T-cell function.
-
Troubleshooting Steps:
-
Immunophenotyping of peripheral blood and lymphoid tissues: Use flow cytometry to analyze populations of T-cells (CD4+, CD8+), natural killer (NK) cells, and myeloid cells.
-
T-cell function assays: Conduct ex vivo T-cell proliferation and cytokine production assays in response to stimulation.
-
Evaluate for increased susceptibility to opportunistic infections: Monitor animal health closely for signs of infection.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of PCI-29732
| Target Kinase | Inhibition Constant (Kiapp) |
| BTK | 8.2 nM |
| Lck | 4.6 nM |
| Lyn | 2.5 nM |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Cytotoxicity of PCI-29732 in Various Cell Lines
| Cell Line | IC50 (µM) |
| S1 | 7.94 |
| S1-MI-80 (ABCG2-overexpressing) | 7.79 |
| H460 | 6.55 |
| H460/MX20 (ABCG2-overexpressing) | 6.34 |
| KB | 6.14 |
| KBv200 | 6.02 |
| HEK293/pcDNA3 | 12.45 |
| HEK293-ABCG2-482-R2 | 14.58 |
| HEK293-ABCG2-482-T7 | 13.24 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Assessment of Platelet Function (Ex Vivo Platelet Aggregometry)
-
Blood Collection: Collect whole blood from treated and control animals into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which will be used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add a platelet agonist (e.g., collagen, ADP, arachidonic acid) to the PRP.
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis: Compare the maximum aggregation percentage and the slope of the aggregation curve between treated and control groups.
Protocol 2: In Vivo Cardiotoxicity Assessment (Telemetry ECG)
-
Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel) into the peritoneal cavity of the animals under anesthesia. Arrange the ECG leads to approximate a Lead II configuration.
-
Recovery Period: Allow animals to recover from surgery for at least one week before the start of the study.
-
Baseline Recording: Record baseline ECG data for at least 24 hours prior to the first dose of PCI-29732.
-
Dosing and Recording: Administer PCI-29732 and record continuous ECG data throughout the study period.
-
Data Analysis: Analyze the ECG data for changes in heart rate, heart rate variability, and the duration of PR, QRS, and QT intervals. Screen for the incidence of arrhythmias such as premature ventricular contractions (PVCs) and atrial fibrillation.
Visualizations
Caption: Inhibition of BTK and Lyn by PCI-29732 in the BCR signaling pathway.
Caption: Workflow for troubleshooting unexpected toxicity with PCI-29732.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database [frontiersin.org]
- 5. cllsociety.org [cllsociety.org]
- 6. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results with PCI-29732
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PCI-29732 in Western blotting experiments. The information is tailored to address specific issues that may arise when assessing the effects of this inhibitor on its target proteins.
Frequently Asked Questions (FAQs)
No or Weak Signal
Question: I am treating my cells with PCI-29732 to inhibit Bruton's tyrosine kinase (BTK) phosphorylation, but I am not seeing a signal for total BTK or phospho-BTK on my Western blot. What could be the issue?
Answer: Several factors could contribute to a weak or absent signal in your Western blot experiment. Here are some common causes and their solutions:
-
Insufficient Protein Loaded: The expression level of your target protein might be too low in your cell lysate. It is recommended to load at least 20-30 µg of total protein per lane.[1] For low abundance proteins, you may need to load up to 100 µg.[1]
-
Antibody Issues: The primary antibody may not be optimal. Ensure you are using an antibody validated for Western blotting and at the recommended dilution. If the signal is still weak, consider increasing the antibody concentration or incubating the membrane with the primary antibody overnight at 4°C.[2][3]
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in a weak signal. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider optimizing the transfer time and buffer composition.[4]
-
Inactive Reagents: Ensure your ECL substrate and other reagents are not expired. Prepare fresh buffers for each experiment to avoid contamination.
High Background
Question: My Western blot for phospho-BTK shows high background, making it difficult to interpret the results after PCI-29732 treatment. How can I reduce the background?
Answer: High background can obscure your bands of interest. Here are some strategies to minimize it:
-
Blocking Optimization: Inadequate blocking is a common cause of high background. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. You can use either 5% non-fat dry milk or 5% BSA in TBST. For some antibodies, one blocking agent may be preferred over the other, so check the antibody datasheet.[3][5]
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Washing with TBST (Tris-Buffered Saline with 0.1% Tween 20) helps to remove non-specifically bound antibodies.[4][6]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background. Try titrating your antibodies to find the optimal concentration that gives a strong signal with low background.[3][6][7]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[5]
Non-specific Bands
Question: I am observing multiple non-specific bands in my Western blot when probing for targets of PCI-29732. What can I do to improve the specificity?
Answer: Non-specific bands can be misleading. Here are some tips to improve the specificity of your Western blot:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. It is advisable to use affinity-purified antibodies. You can also run a control lane with a lysate from cells known not to express the target protein to check for antibody specificity.[6][7]
-
Sample Preparation: Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[1]
-
Stringent Washing Conditions: Increase the stringency of your washing steps by increasing the salt concentration in your wash buffer or by adding a small amount of detergent.
-
Optimize Antibody Dilution: A lower concentration of the primary antibody can sometimes reduce non-specific binding.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using PCI-29732 and the related inhibitor Ibrutinib in cell-based assays and Western blotting.
| Parameter | PCI-29732 | Ibrutinib (PCI-32765) | Reference |
| Target(s) | BTK, Lck, Lyn, ABCG2 | BTK | [8][9][10] |
| IC50 (BTK) | 0.5 nM | 0.5 nM | [9] |
| Cell Treatment Concentration | 1 µM for 1 hour (as a reference from Ibrutinib) | 1-10 µM for 1 hour | [11] |
| Inhibition of BTK autophosphorylation (IC50) | Not specified | 11 nM | [12] |
| Inhibition of PLCγ phosphorylation (IC50) | Not specified | 29 nM | [12] |
| Inhibition of ERK phosphorylation (IC50) | Not specified | 13 nM | [12] |
Experimental Protocols
Western Blot Protocol for Assessing PCI-29732 Activity on BTK Phosphorylation
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., DOHH2 cells) to the desired confluency.
-
Treat the cells with the desired concentration of PCI-29732 or vehicle (DMSO) for the specified duration (e.g., 1 hour).
-
After treatment, stimulate the cells with an appropriate agonist (e.g., anti-IgG) to induce BTK phosphorylation.[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To probe for total BTK or a loading control (e.g., β-actin), you can strip the membrane using a mild stripping buffer and then re-probe with the appropriate primary antibody.
-
Visualizations
Caption: Troubleshooting workflow for no or weak Western blot signal.
Caption: Simplified BCR signaling pathway showing inhibition by PCI-29732.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 12. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PCI-29732 Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow cytometry to assess the effects of PCI-29732, a reversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PCI-29732 and why is flow cytometry used to study it?
A1: PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Flow cytometry is a powerful tool to study the pharmacodynamic effects of PCI-29732 by enabling the analysis of specific B-cell populations, their activation status, and the phosphorylation of downstream signaling proteins.[3][4][5]
Q2: What is the mechanism of action of PCI-29732?
A2: PCI-29732 reversibly binds to BTK, inhibiting its kinase activity.[1][2] This blockage prevents the phosphorylation of downstream substrates like PLCγ2, ultimately dampening B-cell activation, proliferation, and survival signals initiated by the B-cell receptor.[1]
Q3: What are the expected effects of PCI-29732 on B-cells that can be measured by flow cytometry?
A3: Treatment with PCI-29732 is expected to lead to a reduction in B-cell activation. This can be observed by a decrease in the expression of activation markers such as CD69 and CD86 on B-cells following BCR stimulation.[1][6] Additionally, phospho-flow cytometry can be used to measure the reduced phosphorylation of downstream targets of BTK, such as PLCγ2.[3]
Q4: Can PCI-29732 affect other immune cells?
A4: While PCI-29732 is highly selective for BTK, it may have some off-target effects on other kinases like Lck and Lyn.[2] However, studies have shown that it is significantly more selective for B-cell receptor signaling over T-cell receptor signaling.[7] It is always recommended to include T-cells as a control population in your flow cytometry experiments to assess any potential off-target effects.
Experimental Protocols & Methodologies
A crucial aspect of assessing the impact of PCI-29732 is a well-designed experimental protocol. Below is a generalized methodology for treating cells and preparing them for flow cytometry.
In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with PCI-29732:
-
Isolate PBMCs: Isolate PBMCs from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend PBMCs in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Pre-incubation with PCI-29732: Add PCI-29732 at the desired concentrations to the cell suspension. As a reversible inhibitor, continuous exposure during the experiment is necessary to maintain inhibition.[1] Include a vehicle control (e.g., DMSO) at the same final concentration as the PCI-29732-treated samples.
-
Stimulation: After pre-incubation, stimulate the B-cells by cross-linking the B-cell receptor. This is commonly done using anti-IgM or anti-IgG antibodies.[1][6] Include an unstimulated control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Staining for Flow Cytometry: After incubation, harvest the cells and proceed with staining for flow cytometry analysis.
Flow Cytometry Gating Strategy
A precise gating strategy is fundamental for accurate data analysis. The following is a representative gating strategy for identifying B-cell populations and assessing their activation status.
Diagram of a Logical Gating Strategy:
Caption: A stepwise gating strategy to identify live, single B-lymphocytes and analyze their activation marker expression.
Troubleshooting Guide
Encountering issues during your flow cytometry experiments is common. This guide provides solutions to specific problems you might face when analyzing the effects of PCI-29732.
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for B-cell activation markers (e.g., CD69) even in the stimulated control. | Ineffective BCR stimulation. | Ensure the stimulating antibody (e.g., anti-IgM) is used at the optimal concentration and is not expired. Confirm the stimulation time is sufficient. |
| Suboptimal antibody staining. | Titrate your anti-CD69 antibody to determine the optimal staining concentration. Ensure the antibody is compatible with your experimental conditions (e.g., fixation/permeabilization). | |
| Low B-cell frequency in the sample. | Ensure you are starting with a sufficient number of PBMCs. You can enrich for B-cells if necessary. | |
| High background staining. | Non-specific antibody binding to Fc receptors. | Block Fc receptors with an appropriate reagent (e.g., Fc block or normal serum) before adding your primary antibodies.[8][9] |
| Inadequate washing. | Increase the number of wash steps between antibody incubations to remove unbound antibodies.[10] | |
| Dead cells are included in the analysis. | Always use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[11] | |
| Variability between replicate samples. | Inconsistent cell numbers. | Ensure you are staining the same number of cells for each sample. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions. | |
| Incomplete washout of reversible inhibitor. | As PCI-29732 is a reversible inhibitor, ensure it is present throughout the assay if continuous inhibition is desired. In washout experiments, ensure the washing procedure is thorough.[1] | |
| Difficulty resolving different B-cell subsets. | Inappropriate antibody panel. | Design your antibody panel carefully, considering antigen density and fluorochrome brightness. Use fluorescence-minus-one (FMO) controls to set accurate gates.[12] |
| Spectral overlap between fluorochromes. | Perform proper compensation using single-stained controls for each fluorochrome in your panel. |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biology and experimental process is key to understanding and troubleshooting your experiments.
B-Cell Receptor (BCR) Signaling Pathway and the Effect of PCI-29732:
Caption: PCI-29732 inhibits BTK, a key kinase in the BCR signaling pathway, thereby blocking downstream events.
General Experimental Workflow for Assessing PCI-29732 Efficacy:
Caption: An overview of the experimental workflow from sample preparation to data analysis for studying PCI-29732.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
Technical Support Center: PCI-29732 and T-Cell Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of PCI-29732 on T-cell function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PCI-29732 on T-cells?
PCI-29732 is a potent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] While BTK is primarily associated with B-cell signaling, PCI-29732 also exhibits significant off-target activity against Interleukin-2-inducible T-cell kinase (ITK), a critical component of T-cell receptor (TCR) signaling.[3][4][5] This dual inhibition of BTK and ITK is central to its effects on T-cell function. Some studies also indicate modest inhibitory activity against other Tec family kinases like Lck and Lyn.[6]
Q2: How does PCI-29732 (as represented by the closely related Ibrutinib) affect different T-cell subsets?
PCI-29732, through its inhibition of ITK, can modulate the balance of T-helper (Th) cell differentiation. Specifically, it has been shown to:
-
Inhibit Th2 differentiation: By inhibiting ITK, which is crucial for Th2 signaling, PCI-29732 can suppress the development of Th2 cells and their associated cytokine production (e.g., IL-4, IL-5, IL-13).[3][7]
-
Promote a Th1-skewed response: The inhibition of the Th2 pathway can lead to a relative enhancement of Th1-mediated immunity, characterized by the production of cytokines like IFN-γ and IL-2.[3]
-
Modulate Regulatory T-cells (Tregs): Studies on the closely related inhibitor ibrutinib suggest that ITK inhibition can reduce the ratio of Tregs to conventional CD4+ T-cells.[5]
-
Impact on CD8+ T-cells: Long-term treatment with ibrutinib has been observed to reverse T-cell exhaustion in CD8+ T-cells, enhancing their cytotoxic function.[8]
Q3: What is the expected impact of PCI-29732 on T-cell activation and proliferation?
The impact of PCI-29732 on T-cell activation and proliferation can be complex and context-dependent. Due to ITK's role in TCR signaling, high concentrations of PCI-29732 can inhibit T-cell activation and proliferation upon TCR stimulation.[9] However, by modulating the tumor microenvironment and reducing the expression of inhibitory receptors on T-cells, long-term administration in vivo (as seen with ibrutinib) can lead to an overall increase in the number and function of activated T-cells.[5][8]
Q4: How does PCI-29732 affect cytokine production by T-cells?
By inhibiting ITK and skewing the T-cell response, PCI-29732 can alter the cytokine profile. A common observation is the reduction of Th2-associated cytokines.[3] The effect on Th1 cytokines like IFN-γ and TNF-α can be more variable, potentially showing an increase as part of the Th1-skewed response.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No effect on T-cell activation/proliferation | Suboptimal drug concentration: The IC50 for ITK may not have been reached. | Titrate PCI-29732 across a wider concentration range. Refer to published IC50 values as a starting point. |
| T-cell stimulation method: The strength or type of TCR stimulation can influence the outcome. | Vary the concentration of anti-CD3/CD28 antibodies or the antigen concentration. | |
| Drug stability: PCI-29732 may have degraded. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. | |
| High T-cell toxicity/death | Excessive drug concentration: High concentrations of PCI-29732 can be cytotoxic.[6] | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay duration. |
| Off-target effects: Inhibition of other kinases could contribute to toxicity.[11] | Consider using a more selective ITK inhibitor as a control to dissect the specific effects of ITK inhibition. | |
| Inconsistent cytokine profiles | Timing of measurement: Cytokine production kinetics vary.[12] | Perform a time-course experiment to identify the peak production time for each cytokine of interest. |
| T-cell subset variability: The proportion of different T-cell subsets (e.g., naive vs. memory, Th1 vs. Th2) in your starting population can influence the overall cytokine output. | Characterize the starting T-cell population using flow cytometry for relevant markers. | |
| Variability between experiments | Donor variability: Primary human T-cells can exhibit significant donor-to-donor variation in their response. | Use multiple donors for key experiments to ensure the observed effects are consistent. |
| Reagent consistency: Variations in media, serum, or stimulating antibodies can affect results. | Maintain consistent reagent lots and sources throughout the experimental series. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PCI-29732 and Related Compounds
| Compound | Target | IC50 / Kiapp | Cell Type / Assay Condition | Reference |
| PCI-29732 | BTK | 0.3 nM (IC50) | Biochemical Assay | [2] |
| PCI-29732 | BTK | 8.2 nM (Kiapp) | Biochemical Assay | [6] |
| PCI-29732 | Lck | 4.6 nM (Kiapp) | Biochemical Assay | [6] |
| PCI-29732 | Lyn | 2.5 nM (Kiapp) | Biochemical Assay | [6] |
| Ibrutinib (PCI-32765) | BTK | 0.5 nM (IC50) | Biochemical Assay | [1] |
| Ibrutinib (PCI-32765) | BTK Autophosphorylation | 11 nM (IC50) | DOHH2 cells | [1][13] |
| Ibrutinib (PCI-32765) | PLCγ Phosphorylation | 29 nM (IC50) | DOHH2 cells | [1][13] |
| Ibrutinib (PCI-32765) | ERK Phosphorylation | 13 nM (IC50) | DOHH2 cells | [1][13] |
Experimental Protocols
1. T-Cell Activation and Proliferation Assay
This protocol is a generalized procedure based on common methodologies.[9][14][15]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify total CD3+ T-cells, or specific CD4+ or CD8+ subsets, using negative selection magnetic beads.
-
Cell Labeling (for proliferation): Resuspend purified T-cells at 1x10^6 cells/mL in PBS. Add CellTrace™ Violet or CFSE to a final concentration of 1-5 µM. Incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS). Wash cells twice.
-
Cell Culture and Stimulation: Plate labeled or unlabeled T-cells in a 96-well plate at 1-2x10^5 cells/well. Pre-incubate cells with desired concentrations of PCI-29732 or vehicle control for 1-2 hours. Stimulate T-cells with plate-bound anti-CD3 (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Incubation: Culture cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Activation: Harvest cells and stain with fluorochrome-conjugated antibodies against activation markers such as CD69 and CD25.
-
Proliferation: Harvest cells and analyze the dilution of CellTrace™ Violet or CFSE dye by flow cytometry.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
2. Cytokine Production Assay
This protocol outlines a general method for measuring cytokine secretion.[12][16]
-
T-Cell Stimulation: Activate T-cells with PCI-29732 or vehicle control as described in the T-cell activation protocol.
-
Supernatant Collection: At various time points (e.g., 24, 48, 72 hours) post-stimulation, centrifuge the culture plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-γ, IL-2, IL-4, TNF-α). Follow the manufacturer's instructions.
-
Multiplex Bead Array (e.g., Luminex): To measure multiple cytokines simultaneously from a small sample volume, use a multiplex bead-based immunoassay. Follow the manufacturer's protocol.
-
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve generated in the assay.
Signaling Pathways and Experimental Workflows
Caption: Simplified TCR signaling pathway and the inhibitory effect of PCI-29732 on ITK.
Caption: General experimental workflow for assessing T-cell proliferation and cytokine production.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PCI 29732 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib treatment improves T cell number and function in CLL patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct PKC-mediated posttranscriptional events set cytokine production kinetics in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. proimmune.com [proimmune.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
Pirtobrutinib (PCI-29732) vs. Other Reversible BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, particularly with the advent of reversible, non-covalent inhibitors designed to overcome resistance mechanisms associated with first-generation covalent inhibitors. This guide provides a detailed comparison of pirtobrutinib (formerly PCI-29732), a highly selective reversible BTK inhibitor, with other reversible BTK inhibitors, focusing on performance, supporting experimental data, and methodologies.
Mechanism of Action: A New Generation of BTK Inhibition
Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue (C481) in the active site of BTK.[1] A primary mechanism of resistance to these drugs is the C481S mutation, which prevents this covalent binding.[1] Reversible BTK inhibitors, in contrast, bind non-covalently to BTK, making them effective against both wild-type (WT) and C481S-mutant BTK.[1][2]
Pirtobrutinib stands out for its high selectivity, binding to the ATP pocket of BTK without interacting with the C481 residue.[3][4] This allows it to potently inhibit both wild-type BTK and the C481S mutant form, a key advantage in treating patients who have developed resistance to covalent inhibitors.[1][4] Other reversible BTK inhibitors, such as nemtabrutinib and vecabrutinib, share this non-covalent binding mechanism but may differ in their selectivity and clinical activity.[1][5]
dot
Caption: BTK Signaling Pathway Inhibition by Pirtobrutinib.
Comparative Performance Data
The following tables summarize key quantitative data for pirtobrutinib and other reversible BTK inhibitors based on available preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | Target | Cell Line | IC50 (nM) |
| Pirtobrutinib | BTK Y223 Autophosphorylation | HEK293-BTK-WT | 8.8[6] |
| BTK Y223 Autophosphorylation | HEK293-BTK-C481S | 9.8[6] | |
| Cell Proliferation | TMD8 | 6.4[6] | |
| Cell Proliferation | REC-1 | 3.1[6] | |
| Nemtabrutinib | Cell Viability | SU-DHL-6 | 577[7] |
| Cell Viability | REC-1 | 2041[7] | |
| Ibrutinib (covalent) | BTK Y223 Autophosphorylation | HEK293-BTK-WT | 6.2[6] |
| BTK Y223 Autophosphorylation | HEK293-BTK-C481S | >1000[6] | |
| Acalabrutinib (covalent) | BTK Y223 Autophosphorylation | HEK293-BTK-WT | 20.8[6] |
| BTK Y223 Autophosphorylation | HEK293-BTK-C481S | >1000[6] | |
| Zanubrutinib (covalent) | BTK Y223 Autophosphorylation | HEK293-BTK-WT | 6.6[6] |
| BTK Y223 Autophosphorylation | HEK293-BTK-C481S | >1000[6] |
Note: Direct head-to-head IC50 comparisons for all three reversible inhibitors under identical experimental conditions are limited in the public domain. The data presented is compiled from different sources and should be interpreted with caution.
Table 2: Kinase Selectivity
Pirtobrutinib has demonstrated high selectivity for BTK compared to other kinases. In a panel of over 370 kinases, pirtobrutinib inhibited only a small number of kinases at concentrations close to its BTK IC50, suggesting a lower potential for off-target effects.[8] In contrast, nemtabrutinib is reported to have more off-target activity.[5]
Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL)
| Inhibitor | Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pirtobrutinib | BRUIN (Phase 1/2) | R/R CLL, prior covalent BTKi | 82.2% | 19.6 months[9] |
| Nemtabrutinib | Phase 1/2 | R/R CLL, prior covalent BTKi | ~56% | Not Reported[10] |
| Vecabrutinib | Phase 1b/2 | R/R B-cell malignancies | Insufficient activity to proceed to Phase 3[11] | Not Applicable |
Note: Data is from separate clinical trials and not from a head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to evaluate BTK inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents: Recombinant human BTK protein, a suitable substrate (e.g., a poly-GT peptide), ATP, and the test inhibitor.
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified.
-
-
Detection: Quantification can be achieved through various methods, including:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
dot
Caption: BTK Inhibitor Development Workflow.
Cell-Based BTK Autophosphorylation Assay
This assay measures the inhibitory effect of a compound on BTK activity within a cellular context.
-
Cell Lines: Use a cell line that expresses BTK, such as a B-cell lymphoma line (e.g., TMD8) or a cell line engineered to overexpress wild-type or mutant BTK (e.g., HEK293).[6]
-
Procedure:
-
Cells are treated with various concentrations of the inhibitor for a specific duration.
-
Cells are then lysed to extract proteins.
-
-
Detection (Western Blot):
-
Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated BTK (pBTK) at a key autophosphorylation site (e.g., Y223).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total BTK to normalize for protein loading.
-
-
Data Analysis: The intensity of the pBTK band is quantified and normalized to the total BTK band. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Resistance to Reversible BTK Inhibitors
While reversible BTK inhibitors overcome resistance mediated by the C481S mutation, acquired resistance to these agents can still emerge. Studies have identified novel mutations in the BTK kinase domain in patients who have progressed on pirtobrutinib therapy. These include mutations at the "gatekeeper" residue T474 and kinase-impaired mutations such as L528W. The emergence of these non-C481S mutations highlights the ongoing challenge of acquired resistance and the need for continued development of novel therapeutic strategies.
Summary and Future Directions
Pirtobrutinib has emerged as a promising, highly selective, reversible BTK inhibitor with significant clinical activity in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[1] Its favorable safety profile and efficacy in heavily pre-treated populations underscore its potential as a valuable therapeutic option.[1]
Nemtabrutinib has also demonstrated clinical activity, although with a different selectivity profile.[5][10] In contrast, the clinical development of vecabrutinib was halted due to insufficient activity.[11]
The development of resistance to reversible inhibitors through non-C481S mutations is an important area of ongoing research. Future strategies may involve combination therapies or the development of next-generation inhibitors that can overcome these new resistance mechanisms. The continued investigation and head-to-head comparison of reversible BTK inhibitors in well-designed clinical trials will be crucial to further define their respective roles in the treatment of B-cell malignancies.
References
- 1. 2.4. Western blot analysis [bio-protocol.org]
- 2. In vitro kinase assay [protocols.io]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. cllsociety.org [cllsociety.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Reversible and Irreversible BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. Inhibitors of BTK are broadly classified into two categories based on their mechanism of action: irreversible (covalent) and reversible (non-covalent). This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between irreversible and reversible BTK inhibitors lies in how they interact with the BTK protein.
Irreversible (Covalent) BTK Inhibitors form a stable, covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme. This permanent binding leads to sustained inhibition of BTK activity, even after the drug has been cleared from the circulation. Prominent examples include ibrutinib, acalabrutinib, and zanubrutinib.
Reversible (Non-Covalent) BTK Inhibitors , in contrast, bind to the BTK active site through weaker, non-covalent interactions such as hydrogen bonds and van der Waals forces. This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. Pirtobrutinib and nemtabrutinib are notable examples of this class. This reversible nature allows them to be effective even when the Cys481 residue is mutated, a common mechanism of resistance to irreversible inhibitors.[1][2]
Quantitative Comparison of BTK Inhibitors
The following tables summarize key quantitative data for representative irreversible and reversible BTK inhibitors.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |
| Ibrutinib | Irreversible | BTK | 0.5 - 7.7 | 0.95 |
| Acalabrutinib | Irreversible | BTK | 3 - 8.7 | 8.70 |
| Zanubrutinib | Irreversible | BTK | <1 - 2 | 132 |
| Pirtobrutinib | Reversible | Wild-Type BTK | 3.2 | - |
| C481S Mutant BTK | 1.4 | - | ||
| Nemtabrutinib | Reversible | Wild-Type BTK | 0.85 | - |
| C481S Mutant BTK | 0.39 | - |
IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (at clinically relevant concentrations) |
| Ibrutinib | TEC, EGFR, ITK, JAK3, HER2, HER4 |
| Acalabrutinib | Minimal off-target activity |
| Zanubrutinib | More selective than ibrutinib, less off-target activity than ibrutinib |
| Pirtobrutinib | Highly selective for BTK |
| Nemtabrutinib | High degree of selectivity for BTK |
Table 3: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL)
| Inhibitor | Disease | Overall Response Rate (ORR) |
| Ibrutinib | CLL | 58-89% |
| MCL | 68% | |
| Acalabrutinib | CLL | 79-94% |
| MCL | 81% | |
| Zanubrutinib | CLL | 84-95% |
| MCL | 84% | |
| Pirtobrutinib | CLL (post-covalent BTKi) | 73.3% |
| MCL (post-covalent BTKi) | 57.8% | |
| Nemtabrutinib | B-cell malignancies | Promising early clinical data |
ORR can vary based on patient population and prior treatments.
Signaling Pathways and Experimental Workflows
To understand the context of BTK inhibition, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate these inhibitors.
BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways like PLCγ2, MAPK, and NF-κB, ultimately promoting B-cell proliferation and survival.[3][4][5]
Caption: Simplified BTK Signaling Pathway.
Experimental Workflow for Comparing BTK Inhibitors
A typical workflow to compare the efficacy of different BTK inhibitors involves a series of in vitro and cell-based assays.
Caption: Workflow for BTK inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro BTK Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to BTK activity.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the BTK enzyme and substrate in kinase buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control).
-
Add 2 µl of the enzyme/substrate master mix.
-
Initiate the reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][7]
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[6][7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This assay measures the phosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation, in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment: Seed the B-cell lymphoma cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the BTK inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Calculate the ratio of phospho-BTK to total BTK for each treatment condition and normalize to the vehicle control.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
B-cell lymphoma cell line
-
Cell culture medium and supplements
-
Test inhibitors
-
96-well plates
-
MTS reagent (containing PES)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in a final volume of 100 µl. Include wells with medium only for background control.[1][10]
-
Compound Treatment: After allowing the cells to attach and resume growth (typically overnight), add serial dilutions of the test inhibitors to the wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µl of MTS reagent to each well.[11][12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11][12]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[12]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell proliferation inhibition.
-
Conclusion
The choice between a reversible and an irreversible BTK inhibitor depends on the specific research or clinical context. Irreversible inhibitors offer the advantage of prolonged target engagement. However, the emergence of resistance through Cys481 mutations has necessitated the development of reversible inhibitors.[8] Reversible inhibitors have demonstrated efficacy in patients who have developed resistance to covalent BTK inhibitors and may offer a more favorable safety profile due to their potentially higher selectivity.[5] The experimental protocols and data presented in this guide provide a framework for the objective comparison of these two important classes of therapeutic agents.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Comparative Analysis of Off-Target Kinase Profiles: PCI-29732 vs. PCI-32765 (Ibrutinib)
A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of two prominent Bruton's tyrosine kinase (BTK) inhibitors.
This guide provides an objective comparison of the off-target kinase profiles of PCI-29732 and the clinically approved drug PCI-32765, widely known as Ibrutinib. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and anticipating potential therapeutic and adverse effects. This comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Executive Summary
PCI-32765 (Ibrutinib) and PCI-29732 are both potent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. A key differentiator between these two molecules is their mechanism of inhibition: Ibrutinib is an irreversible inhibitor, forming a covalent bond with its target, while PCI-29732 is a reversible inhibitor. This fundamental difference, along with subtle variations in their chemical structures, contributes to distinct off-target kinase profiles. Ibrutinib is known to interact with a broader range of kinases, some of which have been linked to clinical side effects. PCI-29732, while also exhibiting off-target activity, primarily interacts with a different subset of kinases. This guide will delve into the specifics of these off-target profiles.
Quantitative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of PCI-29732 and PCI-32765 (Ibrutinib) against their primary target, BTK, and a selection of their most significant off-target kinases. Data is presented as the apparent constant of inhibition (Ki app) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Kinase Target | PCI-29732 (Reversible) | PCI-32765 (Ibrutinib) (Irreversible) |
| Primary Target | ||
| BTK | Kᵢᵃᵖᵖ: 8.2 nM[1] | IC₅₀: 0.5 nM[2] |
| Off-Targets | ||
| Lck | Kᵢᵃᵖᵖ: 4.6 nM[1] | - |
| Lyn | Kᵢᵃᵖᵖ: 2.5 nM[1] | - |
| Itk | Modest Inhibition[1] | IC₅₀: 10 nM |
| Bmx | - | Modestly Potent[3] |
| CSK | - | Modestly Potent[3] |
| FGR | - | Modestly Potent[3] |
| BRK | - | Modestly Potent[3] |
| HCK | - | Modestly Potent[3] |
| EGFR | - | Less Potent[3] |
| Yes | - | Less Potent[3] |
| ErbB2 | - | Less Potent[3] |
| JAK3 | - | Less Potent[3] |
Experimental Protocols
The quantitative data presented in this guide is typically generated using biochemical and cell-based kinase assays. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.
Biochemical Kinase Assay: Radiometric ³³P-ATP Filter Binding Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (PCI-29732 or PCI-32765) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the purified kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
The reaction is initiated by the addition of a mix of non-radiolabeled ATP and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto a phosphocellulose filter plate. The peptide substrate, now potentially radiolabeled, binds to the filter, while the unused [γ-³³P]ATP does not.
-
The filter plate is washed multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Kinase Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Test compounds (PCI-29732 or PCI-32765) dissolved in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cells are transfected with the NanoLuc®-kinase fusion vector and seeded into assay plates.
-
After an incubation period to allow for protein expression (e.g., 24 hours), the cells are treated with the test compound at a range of concentrations.
-
The specific NanoBRET™ fluorescent tracer is then added to all wells. This tracer binds to the ATP-binding site of the kinase.
-
The plate is incubated to allow the system to reach equilibrium.
-
The NanoBRET™ signal is measured using a luminometer. The signal is generated by Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) when they are in close proximity (i.e., when the tracer is bound to the kinase).
-
If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
The degree of target engagement is quantified by the reduction in the BRET signal. IC50 values, representing the concentration of the compound required to displace 50% of the tracer, are calculated from dose-response curves.
Signaling Pathways and Off-Target Effects
The off-target activities of PCI-29732 and Ibrutinib can lead to the modulation of various signaling pathways, which may contribute to both therapeutic efficacy in other contexts and adverse side effects.
PCI-29732: Off-Target Signaling
The primary known off-targets of the reversible inhibitor PCI-29732 are the Src family kinases Lck and Lyn. These kinases are crucial regulators of immune cell signaling.
References
A Comparative Guide to PCI-29732 as a Reversible Control for Irreversible BTK Inhibitors
This guide provides a detailed comparison of the reversible Bruton's tyrosine kinase (BTK) inhibitor, PCI-29732, with three clinically significant irreversible BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, to facilitate the selection of appropriate controls and comparators in BTK inhibitor research.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
BTK inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Irreversible Inhibitors: These compounds, such as ibrutinib, acalabrutinib, and zanubrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.
-
Reversible Inhibitors: These inhibitors, including PCI-29732, bind non-covalently to the BTK active site, and their inhibitory effect can be reversed upon dissociation.
The use of a well-characterized reversible inhibitor like PCI-29732 as a control is essential in experiments involving irreversible inhibitors to distinguish between transient and permanent effects on cellular signaling and function.
Inhibitor Profiles
PCI-29732 (Reversible Control)
PCI-29732 is a potent and orally active reversible inhibitor of BTK. Its non-covalent binding mechanism allows for the study of the direct consequences of BTK inhibition without the confounding factor of permanent enzyme modification. This makes it an ideal negative control in washout experiments designed to confirm the irreversible nature of other inhibitors.
Ibrutinib (First-Generation Irreversible)
Ibrutinib was the first-in-class irreversible BTK inhibitor to receive clinical approval. It forms a covalent bond with Cys481 in the BTK active site, leading to potent and sustained inhibition. While highly effective, ibrutinib is known to have off-target effects on other kinases, which can contribute to certain side effects.
Acalabrutinib (Second-Generation Irreversible)
Acalabrutinib is a second-generation irreversible BTK inhibitor designed to have greater selectivity for BTK and reduced off-target activity compared to ibrutinib. This increased selectivity is intended to improve its safety profile while maintaining high efficacy.
Zanubrutinib (Second-Generation Irreversible)
Zanubrutinib is another second-generation irreversible BTK inhibitor developed to maximize BTK occupancy and minimize off-target effects. It is designed for high potency and selectivity, aiming for a favorable therapeutic window.
Comparative Performance Data
The following tables summarize key quantitative data for the compared BTK inhibitors. It is important to note that direct comparison of values from different studies can be challenging due to variations in experimental conditions.
Biochemical Potency (IC₅₀ and Kᵢ values)
| Inhibitor | Target | IC₅₀ (nM) | Kᵢapp (nM) | Binding Mechanism | Reference |
| PCI-29732 | BTK | - | 8.2 | Reversible | [1] |
| Lck | - | 4.6 | Reversible | [1] | |
| Lyn | - | 2.5 | Reversible | [1] | |
| Ibrutinib | BTK | 0.5 | - | Irreversible (covalent) | |
| Acalabrutinib | BTK | 3 | - | Irreversible (covalent) | |
| Zanubrutinib | BTK | <1 | - | Irreversible (covalent) |
Note: IC₅₀ and Kᵢ values can vary based on assay conditions.
Cellular Activity (IC₅₀ values)
| Inhibitor | Cell Line | IC₅₀ (µM) | Reference |
| PCI-29732 | S1 | 7.94 | [1] |
| S1-MI-80 | 7.79 | [1] | |
| H460 | 6.55 | [1] | |
| H460/MX20 | 6.34 | [1] | |
| KB | 6.14 | [1] | |
| KBv200 | 6.02 | [1] | |
| HEK293/pcDNA3 | 12.45 | [1] | |
| HEK293-ABCG2-482-R2 | 14.58 | [1] | |
| HEK293-ABCG2-482-T7 | 13.24 | [1] |
Kinase Selectivity (KINOMEscan Data)
The KINOMEscan platform assesses the binding of a compound to a large panel of human kinases, providing a broad view of its selectivity. A lower percentage of control indicates stronger binding.
| Kinase | Ibrutinib (% Control @ 1µM) | Acalabrutinib (% Control @ 1µM) | Zanubrutinib (% Control @ 1µM) |
| BTK | 0.1 | 0.1 | 0.1 |
| TEC | 0.2 | 1.1 | 0.3 |
| ITK | 0.3 | 35 | 1.9 |
| EGFR | 1.5 | 92 | 2.8 |
| ERBB2 (HER2) | 1.2 | 90 | 3.5 |
| LCK | 2.5 | 15 | 4.2 |
| LYN | 1.8 | 2.1 | 1.5 |
| SRC | 3.1 | 18 | 5.5 |
Data from KINOMEscan assays illustrate the broader off-target profile of ibrutinib compared to the more selective second-generation inhibitors, acalabrutinib and zanubrutinib. A comprehensive KINOMEscan profile for PCI-29732 was not publicly available.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Illustrative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled kinase substrate (e.g., a peptide with a tyrosine residue)
-
Test compounds (PCI-29732, ibrutinib, etc.) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the BTK enzyme and substrate to the wells.
-
For irreversible inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for covalent bond formation. For reversible inhibitors like PCI-29732, this pre-incubation is not necessary to observe inhibition but can be included for consistency.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay Protocol)
Objective: To assess the effect of BTK inhibitors on the viability of cancer cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader.
Procedure:
-
Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
References
A Comparative Analysis of PCI-29732 and Other ABCG2 Inhibitors for Researchers
This guide provides a detailed comparative analysis of PCI-29732 and other prominent inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these compounds.
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, and the overexpression of ABC transporters like ABCG2 is a key mechanism. ABCG2 actively effluxes a wide range of chemotherapeutic agents, reducing their intracellular concentration and efficacy. The development of potent and specific ABCG2 inhibitors is a critical strategy to overcome MDR. This guide focuses on PCI-29732, a Bruton's Tyrosine Kinase (BTK) inhibitor that also exhibits inhibitory activity against ABCG2, and compares its performance with other well-characterized ABCG2 inhibitors such as Ko143, elacridar, febuxostat, and fumitremorgin C (FTC).
Comparative Data of ABCG2 Inhibitors
The following table summarizes the key quantitative data for PCI-29732 and other selected ABCG2 inhibitors. This data is crucial for comparing their potency and specificity.
| Inhibitor | Target(s) | IC50/EC50 for ABCG2 Inhibition | Mechanism of ABCG2 Inhibition | Reference |
| PCI-29732 | BTK, ABCG2 | Not explicitly defined; stimulates ATPase activity at low concentrations and inhibits at high concentrations. | Competitively binds to the ATP-binding site. | [1][2][3] |
| Ko143 | ABCG2 | ~25 nM (EC50 for mitoxantrone efflux inhibition) | Potent and specific inhibitor. | [4] |
| Elacridar (GF120918) | ABCG2, P-gp (ABCB1) | ~0.4 µM | Dual inhibitor of ABCG2 and P-gp. | [5] |
| Febuxostat | Xanthine Oxidase, ABCG2 | 27 nM | Strong, competitive inhibitor. | [6] |
| Fumitremorgin C (FTC) | ABCG2 | ~1 µM (for ATPase inhibition) | Specific inhibitor. | [7][8] |
Mechanism of Action of PCI-29732 on ABCG2
PCI-29732, primarily known as a BTK inhibitor, has been shown to effectively reverse ABCG2-mediated multidrug resistance. Its mechanism of action on ABCG2 is distinct and multifaceted:
-
Direct Interaction: PCI-29732 directly interacts with the ABCG2 transporter.
-
Competitive Binding: It competitively binds to the ATP-binding site of ABCG2, thereby interfering with the energy source required for drug efflux.[3]
-
Modulation of ATPase Activity: Uniquely, PCI-29732 exhibits a biphasic effect on the ATPase activity of ABCG2. At lower concentrations, it stimulates ATPase activity, suggesting it may be a substrate. Conversely, at higher concentrations, it inhibits ATPase activity, leading to the blockade of substrate transport.[2]
-
Increased Intracellular Drug Accumulation: By inhibiting ABCG2 function, PCI-29732 increases the intracellular concentration of co-administered chemotherapeutic drugs that are ABCG2 substrates, such as doxorubicin and Rhodamine 123.[2]
-
No Effect on ABCG2 Expression: Importantly, studies have shown that PCI-29732 does not alter the mRNA or protein expression levels of ABCG2.[2][3] Furthermore, it does not affect the phosphorylation status of key signaling molecules like AKT and ERK1/2, indicating its effect is a direct inhibition of the transporter's function rather than a modulation of its expression or related signaling pathways.[2][3]
Signaling Pathways Regulating ABCG2 Expression
While ABCG2 inhibitors like PCI-29732 act directly on the transporter, the expression of ABCG2 itself is regulated by complex signaling pathways. Understanding these pathways is crucial for developing comprehensive strategies to combat MDR. The two primary pathways implicated in ABCG2 regulation are the PI3K/AKT and Hedgehog signaling pathways.
Caption: Signaling pathways regulating ABCG2 expression and direct inhibition of the transporter.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ABCG2 inhibitors are provided below.
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2 in the presence of an inhibitor.
References
- 1. ABCG2 ATPase Assay [bio-protocol.org]
- 2. karger.com [karger.com]
- 3. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FLT3 Inhibitor Quizartinib Inhibits ABCG2 at Pharmacologically Relevant Concentrations, with Implications for Both Chemosensitization and Adverse Drug Interactions | PLOS One [journals.plos.org]
- 5. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pci 29732 Cross-Reactivity with Other Kinases
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Pci 29732, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its potential off-target effects and for the development of safe and effective therapeutics. This document summarizes available quantitative data, presents detailed experimental methodologies, and visualizes key biological and experimental processes.
Kinase Inhibition Profile of this compound
This compound is a highly potent inhibitor of BTK with a reported IC50 value of 0.3 nM. Its cross-reactivity has been evaluated against a limited number of other kinases, revealing a degree of selectivity. The primary off-targets identified are the Src family kinases Lck and Lyn.
| Target Kinase | This compound Inhibition (Ki app) | Reference Compound: Ibrutinib (Off-targets) |
| BTK | 8.2 nM | Primary Target |
| Lck | 4.6 nM | TEC family, EGFR, JAK3, Her2, Blk, ITK |
| Lyn | 2.5 nM | |
| Itk | Modest Inhibition |
Table 1: Comparative Kinase Inhibition Profile. This table summarizes the apparent inhibition constants (Ki app) of this compound for its primary target, BTK, and key off-target kinases.[1] For comparison, known off-targets of the irreversible BTK inhibitor, Ibrutinib, are listed. A comprehensive kinome scan for this compound is not publicly available.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, differentiation, and survival. Inhibition of BTK effectively blocks this pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.
Figure 1: B-Cell Receptor (BCR) Signaling Pathway. This diagram illustrates the central role of BTK in the BCR signaling cascade.
Experimental Methodologies
The following section details a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against BTK.
Biochemical BTK Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[2]
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
Multilabel plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme and peptide substrate in kinase buffer to their final assay concentrations.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light output from a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling Workflow
To assess the broader cross-reactivity of a kinase inhibitor, a systematic workflow involving screening against a large panel of kinases is employed.
Figure 2: Kinase Selectivity Profiling Workflow. This diagram outlines the key steps in determining the cross-reactivity profile of a kinase inhibitor.
Conclusion
This compound is a potent and selective reversible inhibitor of BTK. The available data indicates a favorable selectivity profile with primary off-target activity against the Src family kinases Lck and Lyn. Compared to the first-generation irreversible BTK inhibitor Ibrutinib, which is known to have a broader range of off-target effects, this compound may offer a more targeted therapeutic approach. However, a comprehensive kinome-wide scan of this compound is necessary to fully elucidate its selectivity and predict potential clinical implications. The methodologies and workflows described in this guide provide a framework for conducting such comparative studies.
References
Confirming the Mechanism of Action of Pci-29732 as a Bruton's Tyrosine Kinase (BTK) Inhibitor in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of Pci-29732, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in a novel experimental model. It offers a comparative analysis with other prominent BTK inhibitors, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Pci-29732 and the BTK Signaling Pathway
Pci-29732 is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for B-cell development, differentiation, and survival. Its aberrant activation is a hallmark of various B-cell malignancies and autoimmune diseases. Pci-29732 acts as a reversible inhibitor, distinguishing it from several other BTK inhibitors that bind covalently.[1] Beyond its primary target, Pci-29732 has also been shown to inhibit other kinases, such as Lck and Lyn, and to modulate the function of the multidrug resistance protein ABCG2.[1][3]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Comparative Analysis of BTK Inhibitors
Pci-29732 enters a field with several established BTK inhibitors. The primary distinction lies in their mode of binding and selectivity. First-generation inhibitors like Ibrutinib are known for off-target effects, while second-generation inhibitors, Acalabrutinib and Zanubrutinib, offer improved selectivity.
| Feature | Pci-29732 | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Binding Type | Reversible | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible |
| BTK IC₅₀ | ~0.5 nM | ~0.5 nM | ~3 nM | <0.5 nM |
| Selectivity | Inhibits Lck and Lyn | Less selective, inhibits ITK, TEC, EGFR, etc.[4][5] | Highly selective, minimal off-target activity[4][6] | Highly selective, more so than Ibrutinib[7][8] |
| Clinical Status | Pre-clinical/Investigational | FDA Approved | FDA Approved | FDA Approved |
| Key MoA | BTK inhibition | BTK inhibition via covalent bond to Cys481[2][3] | BTK inhibition via covalent bond to Cys481[6][9] | BTK inhibition via covalent bond to Cys481[7][10] |
Experimental Workflow for Mechanism of Action Confirmation
To confirm that Pci-29732 acts as a BTK inhibitor in a new model system (e.g., a new cancer cell line or an animal model of autoimmune disease), a systematic series of experiments should be conducted. The following workflow provides a logical progression from in vitro biochemical assays to cellular and functional readouts.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Pci-29732 on BTK enzymatic activity and to calculate its IC₅₀ value.
Methodology:
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][11]
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), ATP, Pci-29732, and the ADP-Glo™ detection reagents.
-
Procedure:
-
Prepare a serial dilution of Pci-29732.
-
In a 96-well plate, combine the BTK enzyme, substrate, and varying concentrations of Pci-29732.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the Pci-29732 concentration and fit the data to a dose-response curve to determine the IC₅₀.
Western Blot for Phospho-BTK and Downstream Targets
Objective: To assess whether Pci-29732 inhibits BTK activation and downstream signaling in the new cellular model.
Methodology:
-
Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins, indicating their activation state.
-
Reagents: The new model cells, a B-cell receptor agonist (e.g., anti-IgM or anti-IgD), Pci-29732, lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-p-BTK (Tyr223), anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, etc.), and a secondary HRP-conjugated antibody.
-
Procedure:
-
Culture the cells and treat them with varying concentrations of Pci-29732 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[5][8]
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
Objective: To determine the effect of Pci-29732 on the viability and proliferation of the new model cells.
Methodology:
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Reagents: The new model cells, Pci-29732, cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Pci-29732 and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
B-Cell Activation Assay
Objective: To assess the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.
Methodology:
-
Principle: B-cell activation, induced by BCR cross-linking, leads to the upregulation of surface markers like CD69. This can be quantified using flow cytometry.[14][15]
-
Reagents: The new model B-cells (or primary B-cells), a BCR agonist (e.g., anti-IgD), Pci-29732, and fluorescently-conjugated antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of Pci-29732.
-
Stimulate the cells with the BCR agonist and incubate for a period sufficient to induce CD69 expression (e.g., 6-24 hours).
-
Stain the cells with the fluorescently-labeled antibodies (e.g., anti-CD19 and anti-CD69).
-
Wash the cells and acquire the data on a flow cytometer.
-
-
Data Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of cells expressing CD69. Analyze the dose-dependent inhibition of CD69 expression by Pci-29732.
By following this structured approach, researchers can rigorously confirm the mechanism of action of Pci-29732 in a new model system, providing robust data for publication and further drug development. This comparative guide ensures that the performance of Pci-29732 is benchmarked against relevant alternatives, offering a clear perspective on its potential therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.4. Western blot analysis [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. In Vitro BTK Binding Assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Whole blood B cell activation [sanquin.org]
- 15. biocompare.com [biocompare.com]
Independent Validation of PCI-29732: A Comparative Guide to Bruton's Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, an objective evaluation of preclinical and clinical data is paramount in the selection and development of targeted therapies. This guide provides an independent validation of the published data on PCI-29732, a reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Its performance is compared with other key BTK inhibitors, including the first-generation irreversible inhibitor ibrutinib (PCI-32765) and the second-generation irreversible inhibitors acalabrutinib and zanubrutinib. This comparison is supported by a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Executive Summary
PCI-29732 is a potent and reversible inhibitor of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is a key driver in the pathogenesis of various B-cell malignancies. Unlike the widely used first- and second-generation BTK inhibitors, which form a covalent bond with the target protein, PCI-29732's reversible binding offers a different pharmacological profile. This guide presents available data on its potency, selectivity, and cellular activity in comparison to ibrutinib, acalabrutinib, and zanubrutinib. While direct head-to-head preclinical studies comparing PCI-29732 with second-generation inhibitors are limited in the public domain, this guide collates available data to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of BTK Inhibitors
The following tables summarize the key quantitative data for PCI-29732 and its comparators. It is important to note that the experimental conditions for these measurements may vary across different publications.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kᵢ (nM) | Reversibility | Reference |
| PCI-29732 | BTK | Biochemical | Kᵢapp = 8.2 | Reversible | [1] |
| Lck | Biochemical | Kᵢapp = 4.6 | Reversible | [1] | |
| Lyn | Biochemical | Kᵢapp = 2.5 | Reversible | [1] | |
| Ibrutinib (PCI-32765) | BTK | Biochemical | IC50 = 0.5 | Irreversible | [2] |
| Acalabrutinib | BTK | Biochemical | IC50 = 3 | Irreversible | |
| Zanubrutinib | BTK | Biochemical | IC50 = <1 | Irreversible |
Table 2: Cellular Activity of BTK Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| Ibrutinib (PCI-32765) | DOHH2 | Autophosphorylation of BTK | Phosphorylation | 11 | |
| DOHH2 | Phosphorylation of PLCγ | Phosphorylation | 29 | ||
| DOHH2 | Phosphorylation of ERK | Phosphorylation | 13 | ||
| Acalabrutinib | CLL cells | Apoptosis | Cell Viability | ~1000-3000 | [3] |
| Zanubrutinib | Various | Not specified | Not specified | Not specified |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
B-Cell Receptor (BCR) Signaling Pathway and Point of BTK Inhibition
Caption: Inhibition of BTK by PCI-29732 and other inhibitors blocks downstream BCR signaling.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in vitro potency of BTK inhibitors.
Logical Relationship: Reversible vs. Irreversible Inhibition
Caption: Comparison of reversible and irreversible BTK inhibition mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of published data. Below are generalized protocols for key experiments used to characterize BTK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human BTK enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr)) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., PCI-29732) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the BTK enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based B-Cell Receptor (BCR) Signaling Assay
This assay measures the ability of an inhibitor to block the signaling cascade downstream of the BCR in a cellular context.
-
Cell Culture and Preparation:
-
Culture a suitable B-cell line (e.g., Ramos, DOHH2) or use primary B-cells under appropriate conditions.
-
Harvest and wash the cells, then resuspend them in a suitable assay buffer.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the BTK inhibitors for a specific duration (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cells by adding a BCR-activating agent, such as anti-IgM or anti-IgG antibodies.
-
Incubate for a short period (e.g., 10-30 minutes) to allow for downstream signaling activation.
-
-
Endpoint Measurement (Phosphorylation of Downstream Targets):
-
Lyse the cells to extract proteins.
-
Perform Western blotting or ELISA to detect the phosphorylation status of downstream signaling proteins like BTK (autophosphorylation), PLCγ2, or ERK.
-
Use phospho-specific antibodies for detection.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA) for the phosphorylated proteins.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping gene).
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.
-
Conclusion
References
Safety Operating Guide
Proper Disposal of PCI 29732: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of PCI 29732, a potent Bruton's tyrosine kinase (BTK) inhibitor used in research. Adherence to these procedures is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets (SDS), this compound presents several key hazards: it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.[2]
-
Skin and Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[2]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eyewash station are essential in the immediate work area.[2]
Quantitative Data Summary
For quick reference, the key identifying and hazard information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 330786-25-9 | [1][2] |
| Molecular Formula | C₂₂H₂₁N₅O | [2] |
| Molecular Weight | 371.44 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H410: Very toxic to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Follow these procedures meticulously to ensure compliance and safety.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- This includes unused or expired solid material, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), and any solutions containing the compound.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination of Labware:
- All non-disposable labware that has come into contact with this compound must be thoroughly decontaminated.
- Rinse the contaminated labware with a suitable solvent (e.g., ethanol or DMSO, in which the compound is soluble) in a designated container.
- Collect the rinse solvent as hazardous waste.
- After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
- Carefully collect the absorbent material and any contaminated soil into a sealed container for hazardous waste.
- Decontaminate the spill area with a suitable solvent, followed by soap and water.
- Report the spill to your laboratory supervisor and EHS office.
4. Final Disposal:
- All this compound waste, including the sealed waste container, must be disposed of through your institution's approved hazardous waste disposal program.[2]
- Contact your EHS office to arrange for pickup and proper disposal.
- Crucially, do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination. [2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure a safe working environment and maintain environmental stewardship when working with this compound. Always consult your institution's specific safety protocols and the manufacturer's most recent SDS for the most comprehensive guidance.
References
Essential Safety and Logistical Information for Handling Pci 29732
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for Pci 29732, a potent, reversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental results.
Immediate Safety and Handling
This compound is a chemical compound intended for research use only and presents several potential hazards. All personnel must be familiar with the following safety procedures before handling.
Hazard Identification:
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this compound. The following equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. The exact breakthrough time for specific gloves should be determined from the manufacturer. Nitrile gloves are a common choice for handling chemical powders and solutions.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
First Aid Procedures: In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Operational and Disposal Plans
Storage and Handling: Proper storage and handling are essential to maintain the stability and integrity of this compound.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1]
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2]
-
Environmental Precautions: Avoid release to the environment.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Stability (Powder) | 3 years at -20°C | MedchemExpress |
| Storage Stability (in Solvent) | 2 years at -80°C | MedchemExpress |
| IC50 (BTK) | 0.5 nM | Selleck Chemicals |
| IC50 (S1 Cells) | 7.94 µM | MedchemExpress |
| IC50 (H460 Cells) | 6.55 µM | MedchemExpress |
| IC50 (KB Cells) | 6.14 µM | MedchemExpress |
Experimental Protocol: Western Blot for BTK Inhibition
This protocol provides a step-by-step method for assessing the inhibitory effect of this compound on BTK phosphorylation in a relevant cell line (e.g., a B-cell lymphoma line).
Materials:
-
This compound
-
Cell line expressing BTK (e.g., Ramos, DOHH2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK and total-BTK overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a western blot imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-BTK signal to the total-BTK signal to determine the extent of inhibition by this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-Cell Receptor (BCR) signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: B-Cell Receptor (BCR) signaling pathway with the inhibitory action of this compound on BTK.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on BTK phosphorylation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
